5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-hydroxy-1,2-dimethylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(14)15)8-5-7(13)3-4-9(8)12(6)2/h3-5,13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLSAKWTZREQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359029 | |
| Record name | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25888-01-1 | |
| Record name | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a member of the indole-3-carboxylic acid class of compounds, which are known for their diverse biological activities. The indole scaffold is a privileged structure in medicinal chemistry, and substitutions on this core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for their determination, and explores a relevant biological pathway associated with related indole derivatives.
Due to the limited availability of direct experimental data for this specific compound, this guide incorporates computed values and data from closely related analogs to provide a robust profile for research and development purposes.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available data for this compound.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 205.21 g/mol | PubChem[1] |
| CAS Number | 25888-01-1 | PubChem[1] |
Table 2: Calculated Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Note: Predicted values are for estimation purposes and should be confirmed experimentally.
Table 3: Experimental Data of Structurally Related Compounds
To provide further context, the following table presents experimental data for closely related 5-hydroxyindole derivatives. These values can offer insights into the expected properties of this compound.
| Compound | Melting Point (°C) | Solubility |
| 1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid | 129 - 130 | Not Reported |
| 5-Hydroxy-2-Methyl-1-Propyl-1H-Indole-3-Carboxylic Acid | 120 - 123 | Not Reported |
| 5-Hydroxy-1-(4-Methoxyphenyl)-2-Methyl-1H-Indole-3-Carboxylic Acid | 189 - 191 | Not Reported |
| 5-Hydroxy-2-Methyl-1-(4-Methylbenzyl)-1H-Indole-3-Carboxylic Acid | 176 - 178 | Not Reported |
| 5-hydroxy Indole-3-acetic Acid | 161 - 163 | Approx. 0.1 mg/mL in PBS (pH 7.2); Approx. 25 mg/mL in Ethanol, DMSO, and DMF[2][3] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, the following outlines generalized and standard methodologies employed for similar indole derivatives.
Melting Point Determination
A calibrated Electrothermal 9100 melting point apparatus or a similar device is typically used. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.
Solubility Assessment
The solubility of the compound can be determined in various solvents, including water, buffers (e.g., PBS pH 7.2), and organic solvents (e.g., ethanol, DMSO, DMF). A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectroscopy.
-
Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa is then calculated from the changes in absorbance at a specific wavelength corresponding to the protonated and deprotonated forms of the molecule.
The following diagram illustrates a general workflow for determining these key physicochemical properties.
References
Spectroscopic Profile of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted and theoretical spectroscopic data for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document focuses on predicted Nuclear Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorption frequencies, and expected Mass Spectrometry (MS) fragmentation patterns based on the analysis of its functional groups and data from closely related analogs. This guide is intended to support researchers in the identification, characterization, and application of this molecule in synthetic chemistry and drug discovery.
Predicted Spectroscopic Data
The following tables summarize the predicted and theoretical spectroscopic data for this compound. These values are derived from computational predictions and analysis of spectral data for structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals. The chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | The chemical shift of the acidic proton is highly dependent on solvent and concentration. |
| Phenolic Hydroxyl (-OH) | ~9.0 - 10.0 | Broad Singlet | The phenolic proton signal is also concentration and solvent dependent. |
| Aromatic H-4 | ~7.0 - 7.2 | Doublet | |
| Aromatic H-6 | ~6.7 - 6.9 | Doublet of Doublets | |
| Aromatic H-7 | ~7.3 - 7.5 | Doublet | |
| N-Methyl (-NCH₃) | ~3.7 - 3.9 | Singlet | |
| C2-Methyl (-CH₃) | ~2.5 - 2.7 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The predicted chemical shifts (δ) are in ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~165 - 175 |
| C5-OH | ~150 - 155 |
| C3a | ~130 - 135 |
| C7a | ~125 - 130 |
| C2 | ~140 - 145 |
| C3 | ~105 - 110 |
| C4 | ~110 - 115 |
| C6 | ~115 - 120 |
| C7 | ~100 - 105 |
| N-Methyl (-NCH₃) | ~30 - 35 |
| C2-Methyl (-CH₃) | ~10 - 15 |
Table 3: Characteristic Infrared (IR) Absorption Data
The IR spectrum will be characterized by the vibrational frequencies of its functional groups.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Very Broad |
| O-H Stretch (Phenol) | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Alkyl) | 2850-2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |
| C-O Stretch (Carboxylic Acid/Phenol) | 1210-1320 | Strong |
Table 4: Expected Mass Spectrometry (MS) Data
Based on the structure and data from related hydroxyindole-3-carboxylic acids, the following observations are expected in an electron ionization (EI) mass spectrum.[1][2]
| Observation | m/z Value | Notes |
| Molecular Ion [M]⁺ | 205 | Corresponding to the molecular weight of C₁₁H₁₁NO₃.[3] |
| Loss of Hydroxyl Radical [M-OH]⁺ | 188 | A common fragmentation for carboxylic acids.[1][4] |
| Loss of Water [M-H₂O]⁺ | 187 | Possible fragmentation, though less prominent for the 5-hydroxy isomer compared to the 4-hydroxy isomer.[1][2] |
| Loss of Carboxyl Radical [M-COOH]⁺ | 160 | Decarboxylation is a characteristic fragmentation pathway.[4] |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure complete dissolution; gentle warming or sonication may be necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-45° pulse, 1-2 second relaxation delay, sufficient number of scans for a good signal-to-noise ratio).
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities of the signals.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet) :
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition :
-
Place the ATR accessory or the KBr pellet in the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing :
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Sample Preparation :
-
For EI-MS : The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
For ESI-MS : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the spectrometer via direct infusion or through a liquid chromatograph (LC-MS).
-
-
Data Acquisition :
-
Tune the mass spectrometer and calibrate the mass axis using a known standard.
-
Set the appropriate ionization and mass analysis parameters. For EI, a standard electron energy of 70 eV is typically used.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis :
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which can provide structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for spectroscopic analysis.
References
A Technical Guide to 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid: Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a synthetic indole derivative. The document details its chemical synthesis, focusing on the Nenitzescu indole synthesis for its precursor and subsequent hydrolysis. While direct biological data for the title compound is limited, this guide explores the known antiviral and anticancer activities of closely related 5-hydroxyindole-3-carboxylic acid derivatives, suggesting potential areas of therapeutic interest. Experimental protocols, quantitative data, and workflow visualizations are provided to support further research and development efforts.
Introduction
Indole-3-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with diverse biological activities. The 5-hydroxyindole scaffold, in particular, is a key structural motif in various natural products and synthetic molecules of medicinal importance. This guide focuses on the specific derivative, this compound, a compound not known to occur naturally but accessible through chemical synthesis. This document outlines the synthetic pathway to this molecule and discusses the potential biological relevance based on studies of analogous structures.
Natural Occurrence and Isolation
Extensive literature searches indicate that This compound is not a naturally occurring compound . It has not been isolated from any plant, animal, or microbial sources. In contrast, simpler, related compounds such as 5-Hydroxy-1H-indole-3-carboxylic acid have been reported in some natural sources. Therefore, the isolation section of this guide focuses on the purification of the compound following its chemical synthesis.
Chemical Synthesis
The synthesis of this compound is achieved in a two-step process:
-
Nenitzescu Indole Synthesis of the ethyl ester precursor, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.
-
Alkaline Hydrolysis of the ethyl ester to yield the final carboxylic acid.
Step 1: Nenitzescu Indole Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
The Nenitzescu reaction is a powerful method for the synthesis of 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.
Experimental Protocol: Nenitzescu Synthesis
Materials:
-
p-Benzoquinone
-
N-methyl-β-aminocrotonic ether (ethyl N-methyl-3-aminocrotonate)
-
Glacial Acetic Acid
-
Ethyl Acetate
Procedure:
-
A solution of p-benzoquinone in ethyl acetate is prepared.
-
A solution of N-methyl-β-aminocrotonic ether and glacial acetic acid in ethyl acetate is added to the p-benzoquinone solution. The temperature of the reaction mixture should be carefully controlled.
-
The reaction mixture is stirred at room temperature for a specified duration.
-
The resulting solid product, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, is collected by filtration and washed with cold ethyl acetate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent System | Yield | Reference |
| p-Benzoquinone | N-methyl-β-aminocrotonic ether | Glacial Acetic Acid / Ethyl Acetate | 63% | Shepel et al., 2009 |
Step 2: Alkaline Hydrolysis to this compound
The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Generalized Experimental Protocol: Alkaline Hydrolysis
Materials:
-
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
-
Ethanol
-
Sodium Hydroxide (or other suitable base) solution
-
Hydrochloric Acid (for acidification)
-
Water
Procedure:
-
The ethyl ester is dissolved in ethanol.
-
A solution of sodium hydroxide in water is added to the ester solution.
-
The mixture is heated under reflux for a period sufficient to complete the hydrolysis, which can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Purification
The crude this compound can be purified by recrystallization.
Generalized Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane)
Procedure:
-
The crude product is dissolved in a minimum amount of the hot recrystallization solvent.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The purified crystals are collected by filtration, washed with a small amount of the cold solvent, and dried.
Visualized Workflows
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Potential Biological Activities and Signaling Pathways
Antiviral Activity
Derivatives of 5-hydroxyindole-3-carboxylic acid have been investigated for their antiviral properties. For instance, certain aminoalkyl esters of substituted 5-methoxyindole-3-carboxylic acid have demonstrated activity against SARS-CoV-2 in vitro. These compounds are structurally similar to the antiviral drug arbidol.
Quantitative Data on a Related Antiviral Compound:
| Compound | Virus | Activity | Selectivity Index (SI) | Reference |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | IC₅₀ = 1.06 µg/mL | 78.6 | Acta Naturae, 2023[1] |
This suggests that the 5-hydroxyindole-3-carboxylic acid scaffold could be a valuable starting point for the development of new antiviral agents. The mechanism of action may involve the inhibition of viral replication.
Anticancer Activity
Numerous studies have highlighted the potential of indole derivatives as anticancer agents. Specifically, various N-substituted 5-hydroxyindole-3-carboxylic acid and ester derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines, such as MCF-7.[2] Some of these compounds have shown potent activity with low micromolar IC₅₀ values, while exhibiting minimal toxicity towards normal cells.
Quantitative Data on Related Anticancer Compounds:
| Compound Type | Cell Line | Activity | Reference |
| N-substituted 5-hydroxyindole-3-carboxylic acid esters | MCF-7 (Breast Cancer) | IC₅₀ values < 10 µM | Teymori et al., 2023[2] |
The proposed mechanism of action for some of these anticancer indole derivatives involves the inhibition of survivin, a protein that is overexpressed in many cancers and plays a crucial role in apoptosis and cell division.
Diagram: Potential Signaling Pathway Inhibition
Caption: Hypothesized pathway for anticancer activity of related compounds.
Conclusion
This compound is a synthetic molecule with a straightforward two-step synthesis from commercially available starting materials. While its own biological profile remains to be fully elucidated, the documented antiviral and anticancer activities of structurally similar compounds underscore its potential as a valuable scaffold for drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to synthesize, purify, and further investigate the therapeutic potential of this and related indole derivatives. Future studies should focus on the direct biological evaluation of the title compound and the elucidation of its specific mechanisms of action.
References
An In-depth Technical Guide to 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. This compound, while not extensively studied for its own biological activities, holds significance as the hydrolyzed form of its ethyl ester, known as Mecarbinate or Dimecarbine. Mecarbinate has been investigated as a hypotensive agent and is a crucial intermediate in the synthesis of the broad-spectrum antiviral drug, Arbidol (Umifenovir). This guide details the foundational Nenitzescu indole synthesis, the primary method for creating the core structure of this compound class, and outlines the experimental protocols for the synthesis of its ethyl ester precursor. While specific biological data on the carboxylic acid is limited, this document serves as a foundational reference for researchers interested in the chemistry and potential applications of this indole derivative.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the development of synthetic methods for 5-hydroxyindole derivatives and the subsequent exploration of their pharmacological potential in the mid-20th century. The foundational chemistry for the synthesis of this class of compounds is the Nenitzescu indole synthesis , first reported by the Romanian chemist Costin Nenițescu in 1929. This reaction provides a direct route to 5-hydroxyindoles from the condensation of benzoquinones and β-aminocrotonic esters.
While the Nenitzescu reaction was established in the late 1920s, its application for the synthesis of specific derivatives such as this compound and its esters gained momentum in the 1950s and beyond. This increased interest was spurred by the discovery of the biological importance of naturally occurring 5-hydroxyindole derivatives, most notably the neurotransmitter serotonin (5-hydroxytryptamine).
The specific development and investigation of the ethyl ester of this compound, known as Mecarbinate or Dimecarbine , were significantly advanced by the work of A.N. Grinev and his colleagues in the Soviet Union, with publications appearing from the 1970s onwards. Their research focused on the synthesis and pharmacological properties of indole derivatives, leading to the identification of Mecarbinate as a potential hypotensive agent. Furthermore, Mecarbinate proved to be a critical precursor in the synthesis of the antiviral drug Arbidol (Umifenovir) , which was developed in Russia and has been used as a broad-spectrum antiviral agent.
The history of this compound is therefore primarily one of a key synthetic intermediate rather than a pharmacologically active agent in its own right. Its discovery is a testament to the power of foundational organic reactions and the systematic exploration of chemical space for therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 25888-01-1 | [1] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through a two-step process: first, the synthesis of its ethyl ester precursor, Mecarbinate (ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate), via the Nenitzescu indole synthesis, followed by the hydrolysis of the ester to the carboxylic acid.
Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Mecarbinate)
The Nenitzescu reaction for the synthesis of Mecarbinate involves the condensation of p-benzoquinone with ethyl 3-(methylamino)-2-butenoate.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of Mecarbinate.
Detailed Experimental Protocol:
-
Materials: p-Benzoquinone, ethyl 3-(methylamino)-2-butenoate, chlorinated solvent (e.g., 1,2-dichloroethane), Lewis acid catalyst.
-
Procedure:
-
In a reaction vessel, dissolve p-benzoquinone in a chlorinated hydrocarbon solvent.
-
Add a Lewis acid catalyst to the solution and stir at room temperature until dissolved.
-
Heat the mixture to the desired reaction temperature (e.g., 35-39 °C).
-
Slowly add a mixture of ethyl 3-(methylamino)-2-butenoate and the chlorinated solvent dropwise over a period of 1-1.5 hours.
-
After the addition is complete, continue stirring at the reaction temperature for an additional 1.5-2.0 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove a portion of the solvent (e.g., 60%) by distillation under reduced pressure.
-
Add an alcohol-water mixture (e.g., 60% aqueous ethanol) to the concentrated reaction mixture.
-
Stir the mixture at room temperature for 1 hour to precipitate the product.
-
Collect the solid product by filtration and dry to obtain the off-white target product, Mecarbinate.
-
Hydrolysis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate to this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by base-catalyzed hydrolysis.
Reaction Scheme:
Figure 2: General scheme for the hydrolysis of Mecarbinate.
Detailed Experimental Protocol (General Method):
-
Materials: Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Mecarbinate), a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), a solvent such as methanol or ethanol, water, and an acid for neutralization (e.g., hydrochloric acid).
-
Procedure:
-
Dissolve Mecarbinate in a suitable alcohol solvent (e.g., methanol or ethanol).
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Heat the reaction mixture to reflux and monitor the progress of the hydrolysis by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a suitable acid (e.g., 1M HCl) until the product precipitates.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield this compound.
-
Biological Activity and Mechanism of Action
The biological activity of this compound itself has not been extensively reported in the scientific literature. Most of the available pharmacological data pertains to its ethyl ester, Mecarbinate, and the downstream product, Arbidol.
-
Mecarbinate (Ethyl Ester): Investigated primarily for its hypotensive (blood pressure lowering) effects. The exact mechanism of this action is not well-documented in publicly available literature.
-
Arbidol (Umifenovir): As a derivative of this core structure, Arbidol is a broad-spectrum antiviral that is thought to inhibit virus-mediated membrane fusion.
A recent 2023 study explored a derivative of 5-methoxyindole-3-carboxylic acid for its in vitro antiviral activity against SARS-CoV-2.[2] The dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole was found to completely inhibit the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM.[2] While this compound is structurally related, it is important to note that this activity has not been reported for this compound itself.
Due to the lack of specific studies on the biological activity of this compound, there is no information available on its potential signaling pathway interactions.
Conclusion
This compound is a compound of significant chemical interest, primarily due to its role as a key intermediate in the synthesis of pharmacologically active molecules. Its history is rooted in the classic Nenitzescu indole synthesis and was further developed through the pioneering work of Russian chemists. While the direct biological effects of the carboxylic acid remain largely unexplored, its stable and accessible core structure presents opportunities for further investigation and derivatization in the field of medicinal chemistry. This guide provides a foundational understanding of its discovery, history, and synthesis, serving as a valuable resource for researchers in drug development and organic synthesis. Further studies are warranted to elucidate the potential biological activities and mechanisms of action of this specific indole derivative.
References
Preliminary Biological Screening of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid and its derivatives. This document details available data on its anticancer activity, outlines standard protocols for antimicrobial and anti-inflammatory screening, and explores the potential mechanism of action through relevant signaling pathways.
Anticancer Screening: Cytotoxic Effects on Human Breast Cancer Cells
Recent studies have highlighted the potential of 5-hydroxyindole-3-carboxylic acid derivatives as cytotoxic agents against cancer cell lines. A notable study synthesized 23 novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives, which were subsequently evaluated for their in vitro cytotoxic activity against the human breast cancer cell line, MCF-7, using the MTT assay. The results indicated that several of these compounds exhibited significant cytotoxicity.
Data Presentation
The following table summarizes the cytotoxic activity (IC50 values) of selected 5-hydroxyindole-3-carboxylic acid derivatives against the MCF-7 cell line.
| Compound ID | Structure | IC50 (µM) |
| 6a | 1-Butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | > 50 |
| 6c | 5-Hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | 38.4 |
| 6d | 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid | 4.7 |
| 5a | Ester derivative | < 10 |
| 5d | Ester derivative with a 4-methoxy group | 4.7 |
| 5l | Ester derivative | < 10 |
Data sourced from a study on the cytotoxic effects of 5-hydroxyindole-3-carboxylic acid and its ester derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2][3][4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3][4] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[5][6][7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.[6][7]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7][8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Screening
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3][4][9]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well plate.
-
Inoculum Preparation: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The lowest concentration of the test compound that shows no visible growth is recorded as the MIC.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Anti-inflammatory Screening
Specific anti-inflammatory data for this compound is not currently available. However, the anti-inflammatory potential of novel compounds is often initially assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Principle: Macrophages, when stimulated with LPS, produce nitric oxide, a key inflammatory mediator. The concentration of nitrite, a stable product of NO, in the cell culture supernatant can be measured using the Griess reagent. A reduction in nitrite concentration in the presence of the test compound indicates potential anti-inflammatory activity.[10][11][12][13][14]
Procedure:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.[10][12]
-
Compound Treatment: The cells are pre-treated with different concentrations of the test compound for a specific period.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.[10][12]
-
Griess Assay: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.[10]
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-treated control. A cell viability assay (e.g., MTT) should also be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[10][12]
Experimental Workflow: NO Inhibition Assay
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Potential Signaling Pathway in Anticancer Activity
The anticancer activity of many indole derivatives is linked to their ability to induce apoptosis (programmed cell death). A key regulatory hub for apoptosis is the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[15][16][17][18][19] The balance between these opposing factions determines the cell's fate. In many cancers, anti-apoptotic proteins like Bcl-2 and Mcl-1 are overexpressed, leading to the suppression of apoptosis and promoting cell survival.
Compounds that can inhibit the function of anti-apoptotic proteins like Bcl-2 and Mcl-1 can restore the apoptotic signaling cascade, leading to the death of cancer cells. It is plausible that this compound and its derivatives may exert their cytotoxic effects by modulating the Bcl-2/Mcl-1 signaling pathway.
Bcl-2/Mcl-1 Apoptotic Signaling Pathway
Caption: Proposed mechanism of action via the Bcl-2/Mcl-1 signaling pathway.
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the Fischer indole synthesis. A plausible synthetic pathway could start from 4-methoxyphenylhydrazine and ethyl 2-methylacetoacetate, followed by demethylation and hydrolysis. A patent for a similar compound, 5-hydroxy-1H-indole-3-carbaldehyde, describes a Vilsmeier-Haack reaction on a substituted phenol. Furthermore, the commercial availability of the ethyl ester of the target compound suggests established synthetic protocols.[20][21]
Conclusion
This technical guide summarizes the available preliminary biological screening data for this compound and its derivatives. The existing evidence strongly suggests a potential for this class of compounds in anticancer drug discovery, particularly for breast cancer. While specific antimicrobial and anti-inflammatory data for the core compound are yet to be reported, the provided standard protocols offer a clear framework for its future evaluation. The potential modulation of the Bcl-2/Mcl-1 signaling pathway provides a rational basis for its observed cytotoxic effects and warrants further investigation. This document serves as a valuable resource for researchers and professionals in the field of drug development, providing both a summary of current knowledge and a guide for future research directions.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. youtube.com [youtube.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. protocols.io [protocols.io]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-apoptotic proteins BCL-2, MCL-1 and A1 summate collectively to maintain survival of immune cell populations both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. gosset.ai [gosset.ai]
- 20. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 21. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Therapeutic Targets of 5-Hydroxyindole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: While direct research on 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is limited, the broader class of 5-hydroxyindole-3-carboxylic acid derivatives has emerged as a promising area of investigation in oncology. This document synthesizes the available preclinical data on these derivatives, with a particular focus on their potential as anti-cancer agents. We will delve into their cytotoxic effects, outline key experimental methodologies, and explore the proposed mechanism of action centered on the inhibition of the survivin protein. This guide aims to provide a comprehensive technical overview for researchers and professionals in the field of drug discovery and development.
Introduction: The Therapeutic Potential of Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique physicochemical properties have made it a versatile building block in the design of therapeutic agents targeting a wide array of diseases. Within this broad class, 5-hydroxyindole-3-carboxylic acid derivatives are gaining attention for their potential anti-cancer properties. Recent studies have focused on synthesizing and evaluating these compounds for their ability to induce cytotoxicity in cancer cell lines, suggesting a promising avenue for the development of novel oncology therapeutics.[1]
Anti-Cancer Activity of 5-Hydroxyindole-3-Carboxylic Acid Derivatives
A key study investigating a series of novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives demonstrated significant cytotoxic effects against the MCF-7 human breast cancer cell line.[1] The anti-proliferative activity was evaluated using the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of the synthesized 5-hydroxyindole-3-carboxylic acid derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results indicated that several of the ester derivatives exhibited potent cytotoxicity, with IC50 values in the low micromolar range. Notably, compound 5d , an ester derivative featuring a 4-methoxy group, was identified as the most potent compound with an IC50 of 4.7 µM. A selection of the most active compounds is presented in the table below for comparative analysis.
| Compound ID | R Group (Ester Derivatives) | IC50 (µM) against MCF-7 Cells |
| 5a | 4-methylbenzyl | < 10 |
| 5d | 4-methoxyphenyl | 4.7 |
| 5l | 4-chlorophenyl | < 10 |
Table 1: Cytotoxicity of lead 5-hydroxyindole-3-carboxylic acid ester derivatives against the MCF-7 breast cancer cell line.
It is important to note that these compounds showed no significant cytotoxicity against normal human dermal fibroblast cells, suggesting a degree of selectivity for cancer cells.[1]
Proposed Mechanism of Action: Survivin Inhibition
The anti-cancer activity of these 5-hydroxyindole-3-carboxylic acid derivatives is hypothesized to be mediated through the inhibition of survivin.[1][2] Survivin is the smallest member of the inhibitor of apoptosis protein (IAP) family and plays a crucial role in both regulating cell division and suppressing apoptosis.[3][4] It is highly expressed in most human cancers while being largely absent in normal, differentiated tissues, making it an attractive target for cancer therapy.[3][4]
Aberrant expression of survivin is linked to:
-
Increased tumor cell proliferation[3]
-
Resistance to apoptosis[5]
-
Angiogenesis[6]
-
Therapeutic resistance and poor prognosis[3]
By inhibiting survivin, the 5-hydroxyindole-3-carboxylic acid derivatives may disrupt these critical cancer-promoting functions, leading to apoptosis and a reduction in tumor cell viability.[1][2]
The Survivin Signaling Pathway
The following diagram illustrates the central role of survivin in promoting cancer cell survival and proliferation, and how its inhibition can lead to apoptosis.
Caption: Survivin's role in apoptosis inhibition and its targeting by indole derivatives.
Experimental Methodologies
General Synthesis of 5-Hydroxyindole-3-Carboxylic Acid Derivatives
The synthesis of the target 5-hydroxyindole-3-carboxylic acid derivatives generally involves a multi-step process. A representative workflow is depicted below.[1]
Caption: General workflow for the synthesis of 5-hydroxyindole derivatives.
The process typically begins with the synthesis of an enamine, followed by the formation of the 5-hydroxyindole carboxylic ester. For the synthesis of the corresponding carboxylic acids, a final step of basic ester cleavage is performed.[1]
MTT Assay for Cytotoxicity Assessment
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Overview:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (5-hydroxyindole-3-carboxylic acid derivatives) and incubated for a specified period (e.g., 24-72 hours).[7]
-
MTT Addition: Following incubation, a solution of MTT is added to each well.
-
Formazan Formation: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7][8]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TARGETING SURVIVIN IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Survivin: A molecular biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Whitepaper: In Silico Prediction of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid Bioactivity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of a specific novel compound, 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. Due to the limited experimental data on this specific molecule, this document leverages established computational methodologies and data from structurally similar compounds to hypothesize potential biological targets and predict pharmacological properties. We detail protocols for molecular docking, ADMET prediction, and pharmacophore modeling. Furthermore, we provide standardized experimental protocols for the subsequent in vitro validation of these computational predictions. The objective is to provide a robust framework for researchers to initiate the preclinical investigation of this and other novel chemical entities.
Introduction
In modern drug discovery, in silico methods are indispensable for accelerating the identification and optimization of lead compounds, significantly reducing time and cost.[1] Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacokinetic predictions allow for the rapid screening of virtual libraries and the prioritization of candidates for synthesis and experimental testing.[2][3]
The indole scaffold is of particular interest due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, derivatives of 5-hydroxyindole and indole-3-carboxylic acid have shown promise as inhibitors of key cancer targets like survivin and various protein kinases. Survivin, a member of the inhibitor of apoptosis (IAP) family, is overexpressed in many tumors and plays a dual role in inhibiting apoptosis and regulating cell division, making it an attractive therapeutic target.[4][5] Similarly, protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2][6]
This guide proposes a predictive investigation into the bioactivity of this compound, hypothesizing its potential as an inhibitor of survivin and key protein kinases involved in oncogenesis.
In Silico Prediction Workflow
A multi-step computational workflow is employed to predict the bioactivity, pharmacokinetics, and potential targets of the compound of interest.
Experimental Protocol: Ligand and Target Preparation
Ligand Preparation:
-
2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. Save the final structure in a .mol2 or .pdbqt format for docking.
Target Selection and Preparation:
-
Target Identification: Based on the activities of similar indole derivatives, potential targets are selected. For this guide, we hypothesize Survivin (BIRC5) (PDB ID: 1E31) and a representative protein kinase such as Src Kinase (PDB ID: 2SRC) as primary targets.
-
Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add polar hydrogens and assign appropriate atom types and charges (e.g., Gasteiger charges).
-
Identify the binding site. This is typically the cavity occupied by the co-crystallized ligand or a site predicted by pocket-finding algorithms.
-
Save the prepared protein structure in a .pdbqt format for use with docking software like AutoDock.
-
Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a target protein.[7][8]
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the target protein. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the active site.
-
Docking Execution:
-
Load the prepared ligand and receptor files into the docking software (e.g., AutoDock Vina).
-
Set the coordinates and dimensions of the grid box.
-
Specify the search algorithm parameters (e.g., exhaustiveness). A higher exhaustiveness value increases the computational time but improves the reliability of the conformational search.
-
Initiate the docking run. The software will generate multiple binding poses of the ligand within the receptor's active site.
-
-
Analysis of Results:
-
The results will include a binding affinity score (typically in kcal/mol) for each pose. More negative scores indicate stronger predicted binding.
-
Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This analysis provides insights into the structural basis of the binding.[9]
-
Experimental Protocol: ADMET Prediction
ADMET prediction assesses the drug-likeness of a compound by estimating its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[10][11]
-
Property Selection: Select a comprehensive profile of properties to predict, including:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).
-
-
Execution and Analysis: Run the prediction. The software will output numerical values or classifications for each property. Analyze these results to identify potential liabilities that might hinder the compound's development as a drug.
Predicted Bioactivity and Physicochemical Data
The following tables are templates to be populated with data obtained from the in silico analyses described above.
Table 1: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Survivin (BIRC5) | 1E31 | Value from Docking | Cys84, Phe101, Trp104 |
| Src Kinase | 2SRC | Value from Docking | Met341, Thr338, Lys295 |
Table 2: Predicted ADMET Properties
| Property | Category | Predicted Value | Interpretation |
|---|---|---|---|
| Human Intestinal Absorption | Absorption | Value/Class | High/Low probability of absorption |
| BBB Permeability | Distribution | Yes/No | Predicted ability to cross the blood-brain barrier |
| CYP2D6 Inhibition | Metabolism | Inhibitor/Non-inhibitor | Potential for drug-drug interactions |
| AMES Toxicity | Toxicity | Mutagen/Non-mutagen | Potential to be mutagenic |
| hERG I Inhibition | Toxicity | Yes/No | Risk of cardiotoxicity |
| Lipinski's Rule of Five | Physicochemical | 0-1 Violations (Predicted) | Indicates good drug-likeness |
Hypothesized Signaling Pathways
Survivin and Apoptosis Regulation
Survivin inhibits apoptosis by blocking the activation of caspases, particularly Caspase-3 and Caspase-7.[4][5] An effective inhibitor would disrupt survivin's function, thereby promoting apoptosis in cancer cells.
Protein Kinase Signaling
Many protein kinases, like Src, are involved in signaling pathways that promote cell proliferation and survival. Inhibiting these kinases can halt tumor growth.
Experimental Validation Protocols
Following the in silico predictions, in vitro assays are essential to validate the hypothesized bioactivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for a fluorescence-based kinase assay.[14][15]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Prepare serial dilutions of the test compound in DMSO.
-
Dilute the target kinase (e.g., Src) and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare an ATP solution at a concentration close to its Km for the specific kinase.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase, substrate, and the test compound dilutions. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Add the detection reagent (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate or a reagent like ADP-Glo that measures ADP production).[16]
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Protocol: MTT Cell Viability Assay
The MTT assay measures the metabolic activity of cells as an indicator of cell viability, which is useful for assessing the cytotoxic effects of a potential anticancer compound.[17]
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., a line known to overexpress survivin or be dependent on Src kinase signaling) in complete medium.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion
This guide presents a structured, in silico-driven approach to predict and validate the bioactivity of this compound. By combining molecular docking, ADMET profiling, and pharmacophore analysis, researchers can generate robust hypotheses about the compound's potential targets and drug-like properties. The proposed targets, survivin and protein kinases, are highly relevant in oncology, suggesting a potential application for this molecule in cancer therapy. The detailed protocols for both computational analysis and subsequent experimental validation provide a clear and actionable pathway for advancing this compound from a virtual concept to a preclinical candidate. This integrated workflow is broadly applicable and can serve as a template for the early-stage evaluation of other novel chemical entities.
References
- 1. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neovarsity.org [neovarsity.org]
- 4. submission.als-journal.com [submission.als-journal.com]
- 5. submission.als-journal.com [submission.als-journal.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 9. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 11. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 12. portal.valencelabs.com [portal.valencelabs.com]
- 13. ADMET-AI [admet.ai.greenstonebio.com]
- 14. benchchem.com [benchchem.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Reactivity of the 5-Hydroxyindole-3-Carboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 5-hydroxyindole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including derivatives that exhibit anticancer and enzyme-inhibiting properties. Its structural similarity to the neurotransmitter serotonin and its metabolites underscores its significance in drug design and development. Understanding the chemical reactivity of this scaffold is paramount for the synthesis of novel derivatives with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the key chemical transformations of the 5-hydroxyindole-3-carboxylic acid core, complete with experimental protocols, quantitative data, and visual guides to its reactivity and biological context.
Electronic Properties and General Reactivity
The chemical behavior of the 5-hydroxyindole-3-carboxylic acid scaffold is governed by the interplay of the electron-rich indole nucleus and the electronic effects of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents. The indole ring system is inherently electron-rich, making it susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom participates in the π-system, further increasing the electron density, particularly at the C3 position.
However, in the 5-hydroxyindole-3-carboxylic acid molecule, the C3 position is substituted with a deactivating, meta-directing carboxylic acid group. Conversely, the hydroxyl group at the C5 position is an activating, ortho-, para-directing group. This substitution pattern directs the regioselectivity of electrophilic aromatic substitution reactions primarily to the C4, C6, and C7 positions of the benzene portion of the indole ring. The overall reactivity is a balance between the activating effect of the hydroxyl group and the deactivating effect of the carboxylic acid group.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a cornerstone of indole chemistry. For the 5-hydroxyindole-3-carboxylic acid scaffold, these reactions allow for the introduction of a wide range of functional groups onto the benzene ring, enabling the synthesis of diverse compound libraries for drug discovery.
Halogenation
Halogenation, the introduction of halogen atoms (F, Cl, Br, I), is a fundamental transformation. Bromination of 3-acetyl-5-hydroxyindole has been shown to selectively occur at the C6 position, indicating a preference for the para-position relative to the activating hydroxyl group and avoidance of the sterically hindered C4 position adjacent to the C3 substituent[1].
Experimental Protocol: Bromination of a 5-Hydroxyindole Derivative
A solution of the 5-hydroxyindole derivative in a suitable solvent (e.g., acetic acid or a chlorinated solvent) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) and extraction with an organic solvent. The product is then purified by column chromatography.
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |
| 3-Acetyl-5-hydroxyindole | Br₂ | Acetic Acid | Room Temp. | - | 6-Bromo-3-acetyl-5-hydroxyindole | - | [1] |
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can serve as a versatile handle for further functionalization, such as reduction to an amine. The nitration of indoles generally requires mild conditions to avoid oxidation and polymerization. For electronegatively substituted indoles, nitration often occurs on the benzene ring[2].
Experimental Protocol: Nitration of an Indole Derivative
The indole substrate is dissolved in a mixture of acetic anhydride and acetic acid. The solution is cooled, and a nitrating agent, such as nitric acid, is added dropwise while maintaining a low temperature. The reaction is stirred for a specified period and then quenched by pouring it onto ice. The precipitated product is collected by filtration, washed, and dried.
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |
| Indole-3-carbonitrile | HNO₃ | Acetic Acid | - | - | 6-Nitroindole-3-carbonitrile | Major |
| Indole-3-carbonitrile | HNO₃ | Acetic Acid | - | - | 4-Nitroindole-3-carbonitrile | Minor |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst[3][4][5][6]. This reaction is a powerful tool for forming carbon-carbon bonds. The deactivating nature of the carboxylic acid at C3 can make Friedel-Crafts reactions challenging on this scaffold.
Experimental Protocol: Friedel-Crafts Acylation of an Indole
To a solution of the indole in a suitable solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is added at low temperature. The acylating agent (e.g., acetyl chloride) is then added dropwise. The reaction mixture is stirred until completion, then quenched with ice and acid. The product is extracted with an organic solvent and purified.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality at the C3 position is a key site for derivatization, allowing for the synthesis of esters and amides, which often exhibit distinct biological activities compared to the parent acid.
Esterification
Esterification converts the carboxylic acid into an ester. This can be achieved through various methods, including Fischer esterification (acid-catalyzed reaction with an alcohol) or by using coupling agents. The use of dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common and efficient method for esterification under mild conditions[7][8].
Experimental Protocol: DCC/DMAP-Mediated Esterification
To a solution of 5-hydroxyindole-3-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), the alcohol, DMAP (catalytic amount), and DCC are added sequentially at 0°C. The reaction is then stirred at room temperature until completion. The by-product, dicyclohexylurea (DCU), is removed by filtration, and the filtrate is worked up and purified to yield the ester.
| Carboxylic Acid | Alcohol | Coupling System | Solvent | Yield | Reference |
| Monoethyl fumarate | tert-Butyl alcohol | DCC/DMAP | CH₂Cl₂ | 76-81% | [8] |
| Various | Various | DCC/DMAP | CH₂Cl₂ | Good to High | [7] |
Amidation
Amidation, the formation of an amide bond, is a crucial reaction in drug development. Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation, particularly with less reactive amines[9][10][11][12][13].
Experimental Protocol: HATU-Mediated Amidation
To a solution of 5-hydroxyindole-3-carboxylic acid in a polar aprotic solvent like DMF, HATU and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added. The amine is then added, and the reaction is stirred at room temperature. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The product is then purified.
| Carboxylic Acid | Amine | Coupling System | Solvent | Yield | Reference |
| Various | Various | HATU/DIPEA | DMF | - | [9][13] |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC/DMAP/HOBt | Acetonitrile | Good to Excellent | [12] |
Reduction Reactions
Reduction of the 5-hydroxyindole-3-carboxylic acid scaffold can target either the carboxylic acid group or the indole ring, leading to different classes of compounds.
Reduction of the Carboxylic Acid
The carboxylic acid can be reduced to a primary alcohol (5-hydroxyindole-3-methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Experimental Workflow: Reduction of Carboxylic Acid
Caption: Reduction of the carboxylic acid group to a primary alcohol.
Reduction of the Indole Ring
Catalytic hydrogenation or reduction with specific reagents can reduce the pyrrole part of the indole ring to an indoline (5-hydroxyindoline-3-carboxylic acid).
Experimental Workflow: Reduction of Indole Ring
Caption: Reduction of the indole nucleus to an indoline.
Biological Context and Signaling Pathways
5-Hydroxyindole derivatives are closely related to the serotonin (5-hydroxytryptamine, 5-HT) metabolic pathway. Serotonin itself is a crucial neurotransmitter, and its dysregulation is implicated in numerous neurological and psychiatric disorders. The metabolism of serotonin primarily involves oxidation by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde, which is then further oxidized by aldehyde dehydrogenase (ALDH) to 5-hydroxyindoleacetic acid (5-HIAA), the main urinary metabolite of serotonin[14]. Derivatives of 5-hydroxyindole-3-carboxylic acid have been investigated as potential anticancer agents, with some showing cytotoxicity against breast cancer cell lines like MCF-7[15][16][17]. Some hydroxyindole carboxylic acid derivatives have also been explored as inhibitors of enzymes such as Mycobacterium protein tyrosine phosphatase B (mPTPB)[18][19] and carbonic anhydrases[20][21].
Serotonin Biosynthesis and Metabolism
References
- 1. Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. peptide.com [peptide.com]
- 11. growingscience.com [growingscience.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 14. Serotonin - Wikipedia [en.wikipedia.org]
- 15. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A facile hydroxyindole carboxylic acid based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. flore.unifi.it [flore.unifi.it]
Initial Toxicological Assessment of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid: A Surrogate-Based Approach
Disclaimer: No specific toxicological studies for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid were identified in publicly available literature. This document provides a preliminary toxicological hazard assessment based on data from structurally related indole compounds. The information herein should be interpreted with caution and is intended to guide future research and safety evaluations.
This technical guide offers an initial toxicological overview of this compound, a substituted indole derivative. Given the absence of direct toxicological data for this specific molecule, this assessment leverages information from surrogate structures, including indole, indole-3-carboxylic acid, and other substituted indoles, to forecast a potential hazard profile. This document is intended for researchers, scientists, and drug development professionals to inform early-stage safety considerations.
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is presented below. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 205.21 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Hazard Identification from Surrogate Data
The toxicological profile of a novel compound can be preliminarily inferred from the known hazards of structurally similar compounds. The following table summarizes the GHS hazard classifications for related indole derivatives, which may indicate potential hazards associated with this compound.
| Surrogate Compound | GHS Hazard Statements |
| Indole | Harmful if swallowed (H302), Toxic in contact with skin (H311), Causes serious eye irritation (H319), Very toxic to aquatic life (H400) |
| Indole-3-carboxylic acid | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) |
| Indole-5-carboxylic acid | Harmful if swallowed (H302), Harmful in contact with skin (H314), Causes skin irritation (H315), Causes serious eye irritation (H319) |
| Indole-2-carboxylic acid | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) |
Based on this surrogate data, this compound may be predicted to have potential for oral toxicity, skin and eye irritation, and possible respiratory irritation.
Potential Toxicological Endpoints
Genotoxicity
The genotoxic potential of indole compounds is varied. Some indoles, such as 3-methylindole and melatonin, have been shown to form DNA adducts in vitro.[2][3] However, the correlation between the formation of these adducts and mutagenic outcomes is not always straightforward.[2][3] For instance, indole-3-carbinol has produced weakly positive results in some bacterial mutagenicity assays.[4][5] Given these findings, a full battery of genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of this compound.
Cytotoxicity
Numerous indole derivatives have been synthesized and evaluated for their cytotoxic effects, often in the context of anticancer drug discovery.[1][6][7][8][9] The degree of cytotoxicity is highly dependent on the specific substitutions on the indole ring. Some derivatives exhibit high potency against cancer cell lines while showing lower toxicity to normal cells.[1][9] The 5-hydroxy substitution, in particular, has been explored for various biological activities.
Metabolism
Indole-3-carboxylic acid is a known metabolite in humans and bacteria.[10] The metabolism of the related compound, indole-3-carbinol, proceeds via oxidation to indole-3-carboxaldehyde and subsequently to indole-3-carboxylic acid.[4] In plants, indole-3-carboxylic acid derivatives are synthesized from tryptophan.[11][12] It is plausible that this compound could be metabolized through similar oxidative pathways, potentially involving cytochrome P450 enzymes.
Figure 1: Proposed metabolic pathway for this compound.
Proposed Toxicological Evaluation Workflow
For a novel compound such as this compound with limited to no existing toxicological data, a structured evaluation workflow is essential. The following diagram outlines a recommended approach for a comprehensive initial toxicology assessment.
Figure 2: Proposed workflow for initial toxicological assessment.
Experimental Protocols
In Vitro Cytotoxicity Assay (Neutral Red Uptake Method)
-
Cell Culture: Human cell lines (e.g., HepG2, Balb/c 3T3) are cultured in appropriate media and conditions.
-
Dosing: Cells are seeded in 96-well plates and, after attachment, are exposed to a range of concentrations of this compound for a specified period (e.g., 24 hours).
-
Neutral Red Staining: The treatment medium is replaced with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.
-
Extraction and Measurement: After incubation, the dye is extracted from the cells, and the absorbance is measured spectrophotometrically.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (concentration causing 50% inhibition of cell viability) is calculated.
Bacterial Reverse Mutation Test (Ames Test)
-
Test Strains: A set of Salmonella typhimurium strains with different mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound on minimal agar plates.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.
Conclusion and Recommendations
The initial toxicological assessment of this compound, based on surrogate data, suggests a potential for oral toxicity and irritation to the skin and eyes. The broader class of indole compounds exhibits a range of genotoxic and cytotoxic activities, underscoring the necessity for specific testing of this novel molecule.
It is strongly recommended that the proposed toxicological evaluation workflow be followed to generate robust safety data. Prioritizing in vitro assays for cytotoxicity and genotoxicity will provide critical information for early-stage risk assessment and guide decisions for any subsequent in vivo studies. The lack of data highlights the importance of a thorough and systematic safety evaluation before any significant human exposure.
References
- 1. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 2. Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests | Semantic Scholar [semanticscholar.org]
- 4. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. <i>In-vitro</i> cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells - Arabian Journal of Chemistry [arabjchem.org]
- 10. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Biosynthesis of 5-Hydroxyindole-3-Carboxylic Acid Derivatives in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of 5-hydroxyindole-3-carboxylic acid and its derivatives in plants. This class of molecules, closely related to the phytoalexin camalexin, is of significant interest due to its role in plant defense and its potential for applications in drug development. This document details the core biosynthetic pathway, its regulation, and key experimental methodologies, with a focus on the model plant Arabidopsis thaliana.
Core Biosynthetic Pathway
The biosynthesis of 5-hydroxyindole-3-carboxylic acid derivatives originates from the amino acid tryptophan. The pathway proceeds through several key intermediates, ultimately leading to a variety of hydroxylated and conjugated forms. The central pathway, as elucidated in Arabidopsis thaliana, involves the conversion of tryptophan to indole-3-carboxylic acid (ICOOH), which can then be further modified.
The key steps are as follows:
-
From Tryptophan to Indole-3-Acetaldoxime (IAOx): The initial step is the conversion of tryptophan to indole-3-acetaldoxime. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis. This is a critical branch point, as IAOx is a precursor for both indole glucosinolates and other indolic compounds, including camalexin and ICOOH derivatives.[1]
-
Formation of Indole-3-Acetonitrile (IAN): Indole-3-acetaldoxime is then converted to indole-3-acetonitrile.
-
Conversion to Indole-3-Carbaldehyde (ICHO) and Indole-3-Carboxylic Acid (ICOOH): Indole-3-acetonitrile serves as a substrate for another cytochrome P450, CYP71B6. This enzyme efficiently converts IAN into both indole-3-carbaldehyde and indole-3-carboxylic acid, releasing cyanide in the process.[1][2]
-
Oxidation of ICHO to ICOOH: The indole-3-carbaldehyde produced can be further oxidized to indole-3-carboxylic acid. This step is catalyzed by the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1).[1][2]
-
Hydroxylation and Glycosylation: Following the formation of the indole-3-carboxylic acid backbone, further modifications such as hydroxylation and glycosylation occur. In Arabidopsis, glucose conjugates of 5-hydroxyindole-3-carbaldehyde and 6-hydroxyindole-3-carboxylic acid have been identified as major derivatives.[1][2][3] The specific enzyme responsible for the 5-hydroxylation of the indole ring within this pathway has not yet been definitively identified, though it is hypothesized to be a cytochrome P450 enzyme.
The overall biosynthetic pathway is depicted in the following diagram:
Quantitative Data
The accumulation of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives is significantly induced in response to stressors, such as treatment with silver nitrate (AgNO₃). The following table summarizes the relative quantification of these compounds in Arabidopsis thaliana leaves, with and without AgNO₃ treatment, as determined by UPLC/ESI-QTOFMS. The data is presented as median peak areas per fresh weight (counts mg⁻¹ × 10³).
| Compound | Wild-Type (Control) | Wild-Type (AgNO₃ Treated) |
| Indole-3-carboxylic acid (ICOOH) | 0.86 | 17.5 |
| Indole-3-carbaldehyde (ICHO) | n.d. | 5.44 |
| 5-Hydroxyindole-3-carbaldehyde glucoside | n.d. | 2.44 |
| 6-Hydroxyindole-3-carboxylic acid glucoside | n.d. | 3.34 |
| (Data adapted from Böttcher et al., 2014. "n.d." indicates not detected.)[1] |
Regulatory Signaling Pathway
The biosynthesis of indolic phytoalexins, including ICOOH derivatives, is tightly regulated by a complex signaling network that integrates hormonal signals, primarily from jasmonate (JA) and ethylene. This regulation allows the plant to mount a rapid defense response upon pathogen attack or elicitor perception.
The signaling cascade is understood to proceed as follows:
-
Jasmonate Perception: The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1).[4][5]
-
Degradation of JAZ Repressors: The perception of JA-Ile by COI1, which is part of an SCF E3 ubiquitin ligase complex, targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4][5][6]
-
Activation of Transcription Factors: The degradation of JAZ proteins releases the transcription factors they repress. Key transcription factors in this pathway include ETHYLENE RESPONSE FACTOR1 (ERF1) and WRKY33.[4][7][8]
-
MAPK Cascade Involvement: The activity of WRKY33 is further positively regulated by phosphorylation through a mitogen-activated protein kinase (MAPK) cascade, specifically involving MPK3 and MPK6.[4][7][8]
-
Transcriptional Activation: ERF1 and WRKY33, acting cooperatively, bind to the promoters of camalexin and other phytoalexin biosynthetic genes, including those for ICOOH derivatives, to activate their transcription.[4][7][8]
A diagram of this signaling pathway is presented below:
Experimental Protocols
Detailed experimental protocols are crucial for the study of this biosynthetic pathway. Below are outlines of key methodologies.
Metabolite Extraction and LC-MS/MS Analysis
-
Plant Material and Treatment: Arabidopsis thaliana plants are grown under controlled conditions. For induction of the pathway, leaves are treated with a solution of silver nitrate (AgNO₃).
-
Sample Preparation: Harvested leaf material is immediately frozen in liquid nitrogen to quench metabolic activity and ground to a fine powder.
-
Extraction: Metabolites are extracted from the ground tissue using a suitable solvent, typically an aqueous methanol solution.
-
LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This allows for the separation, identification, and quantification of the various indole derivatives. Quantification is achieved by comparing the peak areas of the endogenous compounds to those of known amounts of isotopically labeled internal standards.[9][10][11][12][13][14][15]
Heterologous Expression and In Vitro Enzyme Assays
-
Gene Cloning and Expression: The cDNAs encoding the biosynthetic enzymes (e.g., CYP71B6, AAO1) are cloned into an appropriate expression vector. For cytochrome P450 enzymes, heterologous expression is often performed in yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and redox partners.[16][17]
-
Protein Purification: The expressed enzymes are purified from the host cells using standard chromatographic techniques.
-
In Vitro Assay: The activity of the purified enzyme is assayed by incubating it with its putative substrate (e.g., indole-3-acetonitrile for CYP71B6) and any necessary co-factors (e.g., NADPH and a P450 reductase for CYPs).
-
Product Analysis: The reaction products are then analyzed by LC-MS or GC-MS to confirm the identity of the product and to determine the kinetic parameters of the enzyme (Kₘ, Vₘₐₓ).[18][19][20]
Experimental Workflow
The elucidation of a biosynthetic pathway such as this typically follows a structured workflow, integrating genetics, analytical chemistry, and biochemistry.
Conclusion and Future Directions
The biosynthesis of 5-hydroxyindole-3-carboxylic acid derivatives in plants is a fascinating example of specialized metabolism that plays a crucial role in plant defense. While the core pathway from tryptophan to indole-3-carboxylic acid is now reasonably well understood in Arabidopsis, several key areas require further investigation. A primary goal for future research is the definitive identification and characterization of the hydroxylase(s) responsible for the formation of 5-hydroxy and other hydroxylated derivatives. Additionally, a more comprehensive quantitative analysis of the metabolic flux through this pathway under various conditions will provide a deeper understanding of its regulation and its importance in the overall defensive strategy of the plant. This knowledge will be invaluable for efforts in metabolic engineering and the potential exploitation of these compounds in medicine and agriculture.
References
- 1. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Arabidopsis jasmonate signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multilayered synergistic regulation of phytoalexin biosynthesis by ethylene, jasmonate, and MAPK signaling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 11. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search-library.ucsd.edu [search-library.ucsd.edu]
- 19. biorxiv.org [biorxiv.org]
- 20. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol is based on the Nenitzescu indole synthesis to construct the core indole scaffold, followed by hydrolysis to yield the final carboxylic acid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the intermediate, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.
| Parameter | Value | Reference |
| Reaction Yield | Up to 63% | [1] |
| Solvent System | Glacial Acetic Acid / Ethyl Acetate | [1] |
| Reactant 1 | p-Benzoquinone | [1] |
| Reactant 2 | N-methyl-β-aminocrotonic acid ethyl ester | [1] |
Experimental Protocols
This synthesis is a two-step process:
-
Step 1: Nenitzescu Indole Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. [1]
-
Step 2: Hydrolysis to this compound.
Step 1: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
The core of this synthesis is the Nenitzescu reaction, which involves the condensation of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole derivative.[2][3][4] In this specific protocol, p-benzoquinone reacts with N-methyl-β-aminocrotonic acid ethyl ester.
Materials:
-
p-Benzoquinone
-
Ethyl acetoacetate
-
Methylamine
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
Part A: Preparation of N-methyl-β-aminocrotonic acid ethyl ester
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl acetoacetate and methylamine in a suitable solvent such as ethanol.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield crude N-methyl-β-aminocrotonic acid ethyl ester. This intermediate can often be used in the next step without further purification.
Part B: Nenitzescu Reaction
-
Prepare two separate solutions:
-
Solution A: Dissolve a specific molar quantity of p-benzoquinone in a mixture of glacial acetic acid and ethyl acetate.
-
Solution B: Dissolve an equimolar amount of N-methyl-β-aminocrotonic acid ethyl ester in the same solvent mixture.
-
-
Slowly add Solution B to Solution A with constant stirring at room temperature.
-
The reaction mixture is stirred for a specified time, and the progress is monitored by TLC.
-
Upon completion of the reaction, the product, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, may precipitate from the reaction mixture.
-
Isolate the solid product by filtration, wash with a cold solvent (e.g., cold ethyl acetate or ethanol), and dry under vacuum. A yield of up to 63% has been reported for this reaction.[1]
Step 2: Hydrolysis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure typically carried out under basic conditions followed by acidification.
Materials:
-
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl) (e.g., 1M or 2M)
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Dissolve the ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate from Step 1 in ethanol or methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an excess of an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with hydrochloric acid until the pH is acidic (typically pH 2-3). The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in this synthesis protocol.
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical relationship of key stages in the synthesis protocol.
References
Application Notes & Protocols for the Quantification of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is an indole derivative of interest in various fields of research and drug development. Accurate and reliable quantification of this analyte in biological samples is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is recommended for its superior sensitivity and selectivity, especially for complex biological matrices.
Proposed Analytical Methods
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is suitable for the quantification of this compound in simpler matrices or when high concentrations are expected.
2.1.1. Principle
The analyte is first extracted from the biological matrix using protein precipitation or liquid-liquid extraction. The extract is then injected into a reversed-phase HPLC system, where it is separated from other matrix components. The quantification is achieved by measuring the ultraviolet absorbance at a specific wavelength and comparing it to a standard curve.
2.1.2. Experimental Protocol
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of the sample, add an internal standard and acidify with 50 µL of 1M HCl.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex for 2 minutes and then centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
2.1.3. HPLC-UV Operating Conditions
The following table summarizes the proposed starting conditions for the HPLC-UV analysis.
| Parameter | Proposed Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detection | UV at approximately 280 nm |
2.1.4. Data Presentation
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 20 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity and is the preferred method for bioanalytical studies.
2.2.1. Principle
Following extraction from the biological matrix, the analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity.
2.2.2. Experimental Protocol
Sample Preparation:
The sample preparation protocols (Protein Precipitation or Liquid-Liquid Extraction) described in section 2.1.2 can be used. A "dilute-and-shoot" approach may also be feasible for cleaner matrices like urine, where the sample is simply diluted with an internal standard solution before injection.
2.2.3. LC-MS/MS Operating Conditions
The table below provides the proposed starting conditions for the LC-MS/MS analysis.
| Parameter | Proposed Condition |
| LC System | UPLC or HPLC system |
| Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient to ensure separation from matrix interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. For positive mode, the precursor would be [M+H]+. |
| Internal Standard | A stable isotope-labeled version of the analyte is highly recommended. |
2.2.4. Data Presentation
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Visualizations
Diagram 1: Experimental Workflow for Sample Preparation (Protein Precipitation)
Caption: Workflow for Protein Precipitation.
Diagram 2: Analytical Workflow for LC-MS/MS Quantification
Caption: LC-MS/MS Analytical Workflow.
Method Validation Considerations
It is imperative that these proposed methods are fully validated according to regulatory guidelines (e.g., FDA or EMA) before use in regulated studies. Key validation parameters to assess include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter in the data.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Matrix Effects: Assessing the impact of the biological matrix on ionization efficiency.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.
Disclaimer: The protocols and parameters provided are intended as a starting point for method development. Optimization will be necessary to achieve the desired performance for the specific application and available instrumentation. The use of a stable isotope-labeled internal standard is strongly recommended for LC-MS/MS analysis to ensure the highest accuracy and precision.
HPLC-UV method for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid analysis
An HPLC-UV method has been developed for the quantitative analysis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid, a key indole derivative of interest in pharmaceutical and biological research. This application note provides a comprehensive protocol for the separation and quantification of this compound using reverse-phase high-performance liquid chromatography with ultraviolet detection.
Introduction
This compound is an indole derivative that is structurally related to biologically important molecules such as the phytohormone indole-3-acetic acid. Accurate and reliable quantification of this compound is crucial for various research applications, including drug metabolism studies, pharmacokinetic analysis, and in vitro biological assays. The method described herein is designed to be simple, robust, and suitable for routine analysis in a research or drug development setting.
Experimental Protocol
This section details the necessary materials, instrumentation, and procedures for the analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
A standard HPLC system equipped with a UV-Vis detector is required. The specific components are listed in the table below.
| Instrument Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Degasser | Integrated |
| Pump | Quaternary or Binary Pump |
| Autosampler | Capable of 10 µL injections |
| Column Oven | Thermostatted |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and can be optimized as needed.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 280 nm |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation will depend on the matrix. For simple aqueous samples, the following procedure is recommended:
-
Filter the sample through a 0.22 µm syringe filter.
-
Transfer the filtrate to an HPLC vial for analysis.
For more complex matrices such as plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
Method Validation Parameters
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical results for similar indole compounds.[1][2]
| Parameter | Expected Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | < 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid in Cancer Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the evaluation of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid and its derivatives in cancer cell line assays. While specific data for this compound is not extensively available in published literature, this guide draws upon research on closely related 5-hydroxyindole-3-carboxylic acid derivatives to provide a comprehensive framework for its investigation as a potential anti-cancer agent. The protocols herein detail methodologies for assessing cytotoxicity, and investigating the mechanism of action through apoptosis and protein expression analysis.
Introduction
Indole derivatives are a significant class of heterocyclic compounds that have shown promise in the development of novel anti-cancer therapeutics.[1][2][3] The indole scaffold is a key pharmacophore in various biologically active molecules, and its derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines.[1][2][3] This document focuses on the potential application of this compound in cancer research. Based on studies of similar compounds, it is hypothesized that this molecule may exhibit anti-proliferative and pro-apoptotic effects. One potential mechanism of action for related indole compounds is the inhibition of survivin, a protein that is overexpressed in many cancers and plays a crucial role in cell division and apoptosis resistance.[1][4]
Data Presentation: Cytotoxicity of Related 5-Hydroxyindole-3-Carboxylic Acid Derivatives
The following table summarizes the cytotoxic effects of several 5-hydroxyindole-3-carboxylic acid derivatives against the MCF-7 human breast cancer cell line, as determined by the MTT assay.[1][2][4] This data is presented to provide a representative understanding of the potential efficacy of this class of compounds.
| Compound ID | Structure | Modification | IC50 (µM) against MCF-7 Cells |
| 5a | 5-hydroxyindole-3-carboxylic acid ester | Ester derivative | < 10 |
| 5d | 5-hydroxyindole-3-carboxylic acid ester | Ester derivative with a 4-methoxy group | 4.7 |
| 5l | 5-hydroxyindole-3-carboxylic acid ester | Ester derivative | < 10 |
| Cisplatin | - | Reference Compound | Not specified in the study |
Data extracted from "Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents".[1][2][4]
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[6] Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay is used to quantify the number of cells undergoing apoptosis.[10] It is based on the principle that phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis and can be detected by Annexin V.[10] Propidium Iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membranes.[10]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[10]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample of cell or tissue extract.[11][12][13] This can be used to investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., survivin, caspases, Bcl-2 family proteins).
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[11][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[14]
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[12][14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound may induce apoptosis, based on the known functions of related indole compounds that target survivin.
Caption: Hypothetical pathway of apoptosis induction.
Experimental Workflow
The diagram below outlines a general workflow for evaluating the anti-cancer effects of a novel compound like this compound in cancer cell lines.
Caption: General experimental workflow.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. origene.com [origene.com]
Application Notes and Protocols for In Vitro Anticancer Activity Testing of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2] These compounds can influence a variety of cellular processes such as cell proliferation, apoptosis, and cell cycle progression by targeting key signaling pathways.[1] This document provides a detailed protocol for evaluating the in vitro anticancer activity of a specific indole derivative, 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid.
The described methodologies cover the initial assessment of cytotoxicity across a panel of cancer cell lines, followed by more in-depth mechanistic studies to elucidate the compound's mode of action, specifically focusing on the induction of apoptosis and cell cycle arrest. The protocols are designed to be robust and reproducible, providing a solid framework for the preclinical evaluation of this compound. Recent studies on similar 5-hydroxyindole-3-carboxylic acid derivatives have shown promising cytotoxic effects against breast cancer cell lines, such as MCF-7, while exhibiting lower toxicity towards normal cells, highlighting the potential of this scaffold in cancer therapy.[3][4]
Materials and Reagents
-
Compound: this compound
-
Cell Lines:
-
Reagents for Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
-
Reagents for Cytotoxicity Assay (MTT Assay):
-
Reagents for Apoptosis Assay (Annexin V-FITC/PI Staining):
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[8]
-
-
Reagents for Cell Cycle Analysis:
-
General Lab Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Microplate reader
-
Flow cytometer
-
Hemocytometer or automated cell counter
-
96-well and 6-well cell culture plates
-
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[9]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).[9]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]
-
-
MTT Addition and Formazan Solubilization:
-
Absorbance Measurement:
-
Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value from the curve.
-
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[11] Annexin V, a protein with a high affinity for PS, is labeled with FITC, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[11]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to attach overnight.[8]
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells with ice-cold PBS and centrifuge at 400 x g for 10 minutes at 4°C.[8]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Collect a minimum of 10,000 events per sample.[12]
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Protocol 3: Cell Cycle Analysis by PI Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.[13] The amount of PI fluorescence is directly proportional to the amount of DNA.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the test compound as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
View the DNA staining on a linear scale to differentiate between G0/G1, S, and G2/M phases based on fluorescence intensity.[13]
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h exposure |
| MCF-7 | Data to be filled |
| A549 | Data to be filled |
| K562 | Data to be filled |
| Normal Fibroblasts | Data to be filled |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48h)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | Data to be filled | Data to be filled | Data to be filled |
| Compound (IC50) | Data to be filled | Data to be filled | Data to be filled |
| Compound (2x IC50) | Data to be filled | Data to be filled | Data to be filled |
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with this compound (48h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | Data to be filled | Data to be filled | Data to be filled |
| Compound (IC50) | Data to be filled | Data to be filled | Data to be filled |
| Compound (2x IC50) | Data to be filled | Data to be filled | Data to be filled |
Mandatory Visualizations
Caption: Experimental workflow for in vitro anticancer activity testing.
Caption: Hypothetical signaling pathway for indole-induced apoptosis and cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2.3. Cell-Cycle and Apoptosis Analysis [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 11. noblelifesci.com [noblelifesci.com]
- 12. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for In Vivo Studies with 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. Due to a lack of specific in vivo data for this compound, the following protocols are based on established methodologies for structurally related indole derivatives with demonstrated anti-inflammatory and analgesic properties.
Introduction
This compound is a member of the indole carboxylic acid family. While its specific biological activities are not extensively documented, related indole derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, analgesic, and anticancer agents.[1][2][3][4][5] This document outlines a potential in vivo experimental design to investigate the anti-inflammatory and analgesic effects of this compound.
Postulated Signaling Pathway
Based on the activities of similar indole derivatives, it is hypothesized that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB and STAT3 pathways, and by inhibiting pro-inflammatory enzymes like COX-2.[2]
Experimental Design and Workflow
A comprehensive in vivo study should be conducted to evaluate the efficacy and safety of this compound. The following workflow outlines the key stages of the proposed investigation.
Experimental Protocols
Animal Model
-
Species: Swiss albino mice
-
Weight: 25-30 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, free access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
Dosing and Administration
-
Test Compound: this compound
-
Vehicle: 10% Dimethyl sulfoxide (DMSO) in distilled water.[1]
-
Dose: A dose of 10 mg/kg is suggested based on studies with similar compounds.[1][4]
-
Route of Administration: Intraperitoneal (i.p.) injection.[1]
-
Control Groups:
-
Vehicle control (10% DMSO)
-
Positive control (e.g., Indomethacin or Diclofenac potassium at an appropriate dose)
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation.
-
Baseline Measurement: Measure the initial paw volume of the mice using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or positive control (i.p.).
-
Induction of Edema: After 30 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Analgesic Activity: Hot Plate Test
This test evaluates the central analgesic activity.
-
Baseline Measurement: Place each mouse on a hot plate maintained at 55 ± 0.5°C and record the reaction time (licking of paws or jumping). A cut-off time of 30 seconds is set to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Dipyrone).[1]
-
Post-treatment Measurement: Record the reaction time at 30, 60, 90, and 120 minutes after administration.
Analgesic Activity: Acetic Acid-Induced Writhing Test
This test assesses peripheral analgesic activity.
-
Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Diclofenac potassium).[1]
-
Induction of Writhing: After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution (i.p.).
-
Observation: Five minutes after the acetic acid injection, count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 20 minutes.
-
Calculation: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Data Presentation
Quantitative data should be presented in a clear and structured format.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 4h |
| Vehicle Control | - | |||||
| Positive Control | ||||||
| Test Compound | 10 |
Table 2: Analgesic Effect of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Reaction Time (s) at 30 min | Reaction Time (s) at 60 min | Reaction Time (s) at 90 min | Reaction Time (s) at 120 min |
| Vehicle Control | - | ||||
| Positive Control | |||||
| Test Compound | 10 |
Table 3: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Number of Writhes (in 20 min) | % Inhibition of Writhing |
| Vehicle Control | - | ||
| Positive Control | |||
| Test Compound | 10 |
Biochemical and Histopathological Analysis
At the end of the experimental period, blood samples can be collected for the analysis of inflammatory markers (e.g., TNF-α, IL-1β) using ELISA kits. The inflamed paw tissue can be excised, fixed in 10% formalin, and processed for histopathological examination to assess the infiltration of inflammatory cells.
Conclusion
This document provides a detailed framework for the in vivo evaluation of this compound. The proposed experiments will help to elucidate its potential anti-inflammatory and analgesic properties and provide valuable data for further drug development. It is crucial to adhere to ethical guidelines for animal research throughout the study.
References
- 1. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Developing Cell-Based Assays for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds with diverse biological activities. Structurally similar compounds have demonstrated potential as anti-cancer agents, exhibiting effects on cell viability and key cellular processes. For instance, derivatives of 5-hydroxyindole-3-carboxylic acid have shown cytotoxic effects against breast cancer cell lines, such as MCF-7, with minimal impact on normal cells[1][2]. The proposed mechanism for some indole derivatives involves the inhibition of proteins like survivin, which is crucial for cell survival and proliferation in cancer cells[1][2]. This application note provides a comprehensive guide to developing a suite of cell-based assays to characterize the biological activity of this compound, focusing on its potential as an anti-cancer agent. The following protocols and workflows are designed to assess its effects on cell viability, apoptosis, and cell cycle progression.
Hypothesized Signaling Pathway
Based on the known activities of similar indole-containing compounds, a potential mechanism of action for this compound could involve the inhibition of anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.
Caption: Hypothesized signaling pathway for the induction of apoptosis.
Experimental Workflow
A tiered approach is recommended to efficiently screen and characterize the effects of the compound. The workflow begins with a broad assessment of cytotoxicity, followed by more detailed investigations into the mechanism of action.
Caption: Tiered experimental workflow for compound characterization.
Data Presentation
Quantitative data from the proposed assays should be summarized in tables for clear comparison and interpretation.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 (Breast Cancer) | [Insert Value] | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] | [Insert Value] |
| HCT116 (Colon Cancer) | [Insert Value] | [Insert Value] |
| MCF-10A (Normal Breast) | [Insert Value] | [Insert Value] |
Table 2: Apoptosis Analysis (% of Apoptotic Cells)
| Treatment | Concentration (µM) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] |
| Compound | [IC50/2] | [Insert Value] | [Insert Value] |
| Compound | [IC50] | [Insert Value] | [Insert Value] |
| Staurosporine (Positive Control) | 1 | [Insert Value] | [Insert Value] |
Table 3: Cell Cycle Analysis (% of Cells in Each Phase)
| Treatment | Concentration (µM) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound | [IC50/2] | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound | [IC50] | [Insert Value] | [Insert Value] | [Insert Value] |
| Nocodazole (Positive Control) | 0.1 | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MCF-10A).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in a complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line.
-
Complete cell culture medium.
-
Test compound stock solution.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Seed cells in a 6-well plate and incubate for 24 hours.
-
Treat cells with the test compound at various concentrations (e.g., IC50/2, IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell line.
-
Complete cell culture medium.
-
Test compound stock solution.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
70% ethanol (ice-cold).
-
Flow cytometer.
Protocol:
-
Seed cells in a 6-well plate and incubate for 24 hours.
-
Treat cells with the test compound at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.[3]
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[3]
References
Application Notes: 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid as a Potential Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a synthetic indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and is recognized for its intrinsic fluorescence properties.[1] The 5-hydroxy substitution on the indole ring, in particular, can enhance these fluorescent properties, making such compounds promising candidates for development as molecular probes.[2] While direct applications of this compound as a molecular probe are not extensively documented, its structural similarity to other 5-hydroxyindole derivatives that have been successfully used as fluorescent probes suggests its potential in various research and drug development applications.[2][3]
This document provides an overview of the potential applications of this compound as a molecular probe, along with detailed, generalized protocols for its characterization and use in biological systems. These protocols are based on established methodologies for similar indole-based fluorescent probes and are intended to serve as a starting point for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | [4] |
| Molecular Weight | 205.21 g/mol | [4] |
| IUPAC Name | 5-hydroxy-1,2-dimethylindole-3-carboxylic acid | [4] |
| CAS Number | 25888-01-1 | [4] |
Potential Applications as a Molecular Probe
Based on the known properties of 5-hydroxyindole derivatives, this compound could potentially be utilized in the following applications:
-
Fluorescent Labeling and Cellular Imaging: The intrinsic fluorescence of the 5-hydroxyindole core could allow for its use as a fluorescent label for biomolecules or as a probe for cellular imaging to study cellular uptake and distribution.
-
Environmental Sensing: The fluorescence of indole derivatives can be sensitive to the polarity and viscosity of their microenvironment. This property could be exploited to probe changes in cellular compartments or protein conformations.
-
pH Sensing: The carboxylic acid and hydroxyl groups on the molecule may exhibit pH-dependent protonation states, which could influence its fluorescent properties, enabling its use as a ratiometric or intensity-based pH sensor.[1]
-
Screening for Protein Binding: Changes in the fluorescence quantum yield or polarization upon binding to a protein can be used to screen for and characterize interactions with target proteins.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation and application of this compound as a molecular probe.
Protocol 1: Characterization of Photophysical Properties
Objective: To determine the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., ethanol, DMSO, phosphate-buffered saline (PBS))
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Absorption Spectroscopy:
-
Dilute the stock solution in the desired solvent to a final concentration of 10 µM.
-
Record the absorption spectrum from 250 nm to 500 nm using a UV-Vis spectrophotometer.
-
Determine the wavelength of maximum absorption (λ_max).
-
-
Fluorescence Spectroscopy:
-
Using the same 10 µM solution, excite the sample at its λ_max.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300 nm to 600 nm).
-
Determine the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination:
-
Measure the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
The quantum yield (Φ) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Determination of Molar Extinction Coefficient (ε):
-
Prepare a series of dilutions of the compound in the chosen solvent.
-
Measure the absorbance of each dilution at the λ_max.
-
Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.
-
Data Presentation:
| Parameter | Solvent | Value |
| λ_max (nm) | Ethanol | [Experimental Value] |
| λ_em (nm) | Ethanol | [Experimental Value] |
| Stokes Shift (nm) | Ethanol | [Calculated Value] |
| Quantum Yield (Φ) | Ethanol | [Experimental Value] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Ethanol | [Experimental Value] |
Protocol 2: Cellular Uptake and Imaging
Objective: To visualize the uptake and subcellular localization of this compound in live cells.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
-
Glass-bottom imaging dishes
Methodology:
-
Cell Seeding: Seed the cells onto glass-bottom imaging dishes at an appropriate density and allow them to adhere overnight.
-
Probe Incubation:
-
Dilute the stock solution of this compound in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Remove the old medium from the cells and replace it with the medium containing the probe.
-
Incubate the cells for a desired period (e.g., 30 minutes, 1 hour, 4 hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells three times with pre-warmed PBS to remove any extracellular probe.
-
-
Imaging:
-
Add fresh, pre-warmed PBS or imaging buffer to the cells.
-
Image the cells using a confocal microscope with appropriate laser excitation and emission filter sets based on the determined photophysical properties.
-
Acquire images to observe the cellular uptake and subcellular distribution of the probe.
-
Visualizations
Signaling Pathway and Probe Interaction
The following diagram illustrates a hypothetical signaling pathway where the indole-based probe could be used to monitor enzymatic activity.
Caption: Hypothetical signaling pathway where the 5-hydroxyindole probe binds to an active kinase, resulting in a detectable fluorescence change.
Experimental Workflow for Probe Characterization
This diagram outlines the general workflow for characterizing the photophysical properties of a new molecular probe.
Caption: Workflow for the characterization of the photophysical properties of the 5-hydroxyindole probe.
Logical Relationship for Probe Application
This diagram illustrates the logical progression from identifying the properties of the probe to its potential applications.
Caption: Logical relationship between the intrinsic properties of the 5-hydroxyindole probe and its potential applications.
References
- 1. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H11NO3 | CID 932463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Formulation of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid for Biological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a member of the indole carboxylic acid class of compounds, which have garnered significant interest in drug discovery due to their diverse biological activities. Indole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The biological effects of these compounds are often attributed to their ability to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are critical in cell survival, proliferation, and inflammation.[3]
This document provides detailed application notes and experimental protocols for the formulation and biological evaluation of this compound. It is intended to guide researchers in designing and executing in vitro and in vivo studies to explore the therapeutic potential of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 205.21 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[4] | [4] |
Table 1: Physicochemical Properties of this compound.
Formulation for Biological Studies
The poor aqueous solubility of many indole derivatives, including this compound, presents a challenge for biological studies. Proper formulation is critical to ensure accurate and reproducible results.
In Vitro Formulation
For in vitro experiments, such as cell-based assays, the compound is typically dissolved in an organic solvent to prepare a stock solution, which is then further diluted in the cell culture medium.
Protocol 1: Preparation of Stock Solution for In Vitro Studies
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro use due to its high solubilizing capacity and compatibility with most cell culture assays at low concentrations.[5] Ethanol can also be used.[4][6]
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound powder.
-
Add a sufficient volume of sterile DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
In Vivo Formulation
For in vivo studies in animal models, the formulation strategy depends on the route of administration. Oral gavage and intraperitoneal (IP) injection are common routes for preclinical studies.
Protocol 2: Formulation for Oral Administration in Mice
A common approach for oral administration of poorly soluble compounds is to prepare a suspension.
-
Vehicle Selection: A common vehicle for oral gavage is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water. Other options include corn oil or other pharmaceutically acceptable oils for highly lipophilic compounds.[9]
-
Suspension Preparation:
-
Weigh the required amount of this compound.
-
Add a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension.
-
The final concentration should be calculated based on the desired dose and the volume to be administered (typically 5-10 mL/kg for mice).
-
-
Administration: Administer the suspension to mice using a gavage needle. Ensure the suspension is well-mixed immediately before each administration.
Protocol 3: Formulation for Intraperitoneal (IP) Injection in Mice
For IP injection, a solution or a fine suspension can be used. Due to the potential for precipitation in aqueous solutions, a co-solvent system is often employed.
-
Vehicle Selection: A common vehicle for IP injection of poorly soluble compounds is a mixture of DMSO, PEG 400, and saline. A typical ratio is 10% DMSO, 40% PEG 400, and 50% saline.[10] Another option for lipophilic compounds is sterile oil (e.g., corn oil or sesame oil).[9]
-
Solution/Suspension Preparation:
-
Dissolve the compound in DMSO first.
-
Add PEG 400 and mix well.
-
Slowly add the saline while vortexing to prevent precipitation. The final solution should be clear. If a fine suspension forms, ensure it is homogenous before injection.
-
-
Administration: Administer the formulation via IP injection. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
In Vitro Cytotoxicity Assay
Protocol 4: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (prepared as described in Protocol 1) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the reported in vitro cytotoxicity of a series of 5-hydroxyindole-3-carboxylic acid derivatives against the MCF-7 human breast cancer cell line.
| Compound ID | R (Substitution on N1) | IC₅₀ (µM) | Reference |
| 6a | n-Butyl | 13.2 ± 1.1 | [1] |
| 6c | n-Propyl | > 50 | [1] |
| 6d | 4-Methoxyphenyl | 10.5 ± 0.9 | [1] |
| 6f | 4-Methylbenzyl | 15.8 ± 1.3 | [1] |
| 6g | Cyclohexyl | 11.7 ± 1.0 | [1] |
Table 2: In Vitro Cytotoxicity of 5-Hydroxyindole-3-Carboxylic Acid Derivatives against MCF-7 Cells. [1] (Note: The specific compound this compound was not explicitly tested in this study, but the data for related compounds provide a strong rationale for its evaluation.)
Western Blot Analysis of Signaling Pathways
Protocol 5: Analysis of PI3K/Akt/mTOR and NF-κB Pathways
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., Akt, mTOR, p65 NF-κB, IκBα).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Antitumor Efficacy Study
Protocol 6: Xenograft Mouse Model
This protocol describes a typical xenograft study to evaluate the in vivo antitumor activity of the compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound via the chosen route (e.g., oral gavage or IP injection) at one or more dose levels. The control group should receive the vehicle alone. A positive control group treated with a standard-of-care drug can also be included.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Data Presentation: In Vivo Antitumor Efficacy
The following table provides an example of how to present in vivo efficacy data, based on studies with other indole derivatives.
| Compound | Animal Model | Dose and Route | Tumor Growth Inhibition (TGI) | Reference |
| Indole Derivative 1 | MGC-803 Xenograft | 15 mg/kg, i.p. | 70% | [2] |
| Indole Derivative 1 | MGC-803 Xenograft | 30 mg/kg, i.p. | 80% | [2] |
| Indole Derivative 2 | HCT116 Xenograft | Not specified | 71.79% | [2] |
| Indole Derivative 3 | A549 Xenograft | Not specified | Favorable antitumor effect | [2] |
Table 3: Example of In Vivo Antitumor Efficacy of Indole Derivatives.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.
Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by the Indole Compound.
Caption: NF-κB Signaling Pathway and Potential Inhibition by the Indole Compound.
Caption: General Experimental Workflow for Evaluating the Biological Activity.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
Application Notes and Protocols for Derivatizing 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for the chemical derivatization of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. The goal is to generate a library of analogs for Structure-Activity Relationship (SAR) studies, a critical process in drug discovery and development. The methodologies outlined below focus on modifications of the carboxylic acid and the 5-hydroxy functional groups, which are key handles for altering the physicochemical and pharmacological properties of the lead compound.
Introduction to Derivatization Strategies
This compound is a privileged scaffold in medicinal chemistry. The indole nucleus is a common feature in many biologically active compounds. Derivatization of this core structure at specific positions allows for a systematic exploration of the chemical space around the pharmacophore, enabling the optimization of properties such as potency, selectivity, and pharmacokinetic profile.
The primary sites for derivatization on the parent molecule are the C3-carboxylic acid and the C5-hydroxyl group.
-
C3-Carboxylic Acid Modification: The carboxylic acid can be converted into a variety of functional groups, most commonly esters and amides. This modification can influence the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets.
-
C5-Hydroxyl Group Modification: The phenolic hydroxyl group is a versatile handle for introducing a range of substituents. O-alkylation to form ethers is a common strategy to modulate lipophilicity and explore steric effects at this position.
The following diagram illustrates the key derivatization pathways for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of amide, ester, and ether derivatives of this compound.
Protocol 1: Synthesis of Amide Derivatives via HATU-Mediated Coupling
This protocol describes a general procedure for the formation of an amide bond between the carboxylic acid and a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (R1R2NH) (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) in one portion to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Workflow Diagram:
Protocol 2: Synthesis of Ester Derivatives via DCC/DMAP-Mediated Esterification
This protocol outlines the esterification of the carboxylic acid with an alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]
Materials:
-
This compound
-
Alcohol (R-OH) (1.5 equivalents)
-
DCC (Dicyclohexylcarbodiimide) (1.2 equivalents)
-
DMAP (4-Dimethylaminopyridine) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.
-
Filter off the DCU precipitate and wash the solid with DCM.
-
Wash the filtrate with 0.5 N HCl (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.
Protocol 3: Synthesis of 5-O-Alkyl Ether Derivatives via Williamson Ether Synthesis
This protocol describes the O-alkylation of the 5-hydroxy group using an alkyl halide and a base. This reaction is best performed on an ester-protected intermediate to avoid complications with the acidic proton of the carboxylic acid.
Materials:
-
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (starting material from Protocol 2)
-
Alkyl halide (R-X, e.g., alkyl iodide or bromide) (1.2 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
Anhydrous Acetone or DMF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (1.0 equivalent) in anhydrous acetone or DMF, add potassium carbonate (2.0 equivalents).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add the alkyl halide (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the 5-O-alkyl ether derivative.
-
If the free carboxylic acid is desired, the resulting ester can be hydrolyzed under standard basic conditions (e.g., LiOH in THF/water).
Structure-Activity Relationship (SAR) Data
The following table summarizes the cytotoxic activity of a series of synthesized 5-hydroxyindole-3-carboxylic acid and ester derivatives against the human breast cancer cell line (MCF-7).[2] This data provides a preliminary understanding of the SAR for this scaffold.
| Compound ID | R Group (at C3-ester) | IC50 (µM) against MCF-7 |
| 5a | 4-chlorophenyl | 8.2 |
| 5b | 4-fluorophenyl | 11.3 |
| 5c | 4-bromophenyl | 10.1 |
| 5d | 4-methoxyphenyl | 4.7 |
| 5e | 4-methylphenyl | 15.6 |
| 5f | 4-nitrophenyl | 17.2 |
| 5g | 3-chlorophenyl | 13.9 |
| 5h | 3-fluorophenyl | 19.8 |
| 5i | 3-bromophenyl | 16.5 |
| 5j | 3-methoxyphenyl | 22.4 |
| 5k | 2-chlorophenyl | 25.1 |
| 5l | Phenyl | 9.5 |
| 6a | H (Carboxylic Acid) | 30.2 |
SAR Insights:
-
Conversion of the carboxylic acid (6a) to its corresponding esters (5a-l) generally leads to a significant increase in cytotoxic activity against MCF-7 cells.[2]
-
Ester derivatives bearing a 4-methoxy group on the phenyl ring (5d) exhibited the most potent activity with an IC50 value of 4.7 µM.[2]
-
Electron-donating groups at the para position of the phenyl ester seem to be favorable for activity, while electron-withdrawing groups may decrease potency.
-
The position of the substituent on the phenyl ring also influences activity, with para-substituted analogs generally showing better potency than meta- or ortho-substituted analogs.
The logical flow for a typical SAR study using these derivatization techniques is depicted below.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the derivatization of this compound to facilitate SAR studies. By systematically modifying the carboxylic acid and hydroxyl functionalities, researchers can generate diverse chemical libraries to explore and optimize the biological activity of this promising indole scaffold. The provided quantitative data serves as a starting point for understanding the structural requirements for cytotoxicity and can guide the design of future analogs with improved therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Solubility of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges in dissolving and maintaining the solubility of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of this compound that influence its solubility?
A1: this compound has a multi-ring indole structure, which is largely hydrophobic. However, it also possesses a carboxylic acid (-COOH) group and a hydroxyl (-OH) group. These functional groups can participate in hydrogen bonding. The carboxylic acid group is ionizable, meaning its charge state and, consequently, the compound's solubility are highly dependent on the pH of the solution.[1][2]
Q2: What is the recommended initial approach for dissolving this compound for in vitro assays?
A2: The standard initial approach is to prepare a high-concentration stock solution in an organic solvent.[3] Dimethyl sulfoxide (DMSO) is a common and effective choice due to its ability to dissolve a wide range of compounds.[3][4] This stock solution can then be diluted into your aqueous assay buffer to achieve the desired final concentration. It is crucial to keep the final DMSO concentration in the assay low, typically below 0.5%, to avoid solvent-induced cytotoxicity or artifacts.[5][6]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The compound may be exceeding its solubility limit in the aqueous buffer. Try working with a lower final concentration if your assay sensitivity allows.
-
Optimize Final DMSO Concentration: While aiming for a low final DMSO concentration, a slightly higher (but still non-toxic) concentration may be necessary to maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can help prevent the compound from crashing out of solution.[5]
-
Use Pre-warmed Buffer: Adding the DMSO stock to a pre-warmed (e.g., 37°C) assay buffer can sometimes improve solubility and prevent precipitation.
-
Incorporate Solubility Enhancers: Consider adding solubility-enhancing excipients to your assay buffer.[7][8]
Q4: How does pH impact the solubility of this compound?
A4: Due to the presence of the carboxylic acid group, the solubility of this compound is expected to be significantly influenced by pH.[][10] At acidic pH, the carboxylic acid will be protonated (uncharged), making the compound less soluble in aqueous solutions. As the pH increases and becomes more basic, the carboxylic acid group will deprotonate to form a carboxylate salt (negatively charged), which is more polar and thus more soluble in water.[1][2]
Q5: Are there alternatives to DMSO for preparing stock solutions?
A5: Yes, other organic solvents can be used, such as ethanol or dimethylformamide (DMF). The choice of solvent will depend on the specific compound and the tolerance of the in vitro assay system. However, DMSO is generally the most versatile and widely used solvent for creating stock solutions in drug discovery.[11]
Troubleshooting Guide: Compound Precipitation in Aqueous Buffer
If you are experiencing precipitation of this compound upon dilution of your DMSO stock into your aqueous assay buffer, follow this workflow:
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Purification of Synthetic 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, a compound often synthesized via the Nenitzescu reaction followed by hydrolysis.
Q1: My final product is a brownish or discolored powder after synthesis. What are the likely impurities?
A: Discoloration in the crude product often indicates the presence of colored impurities arising from side reactions or degradation. Common culprits include:
-
Oxidized Species: The 5-hydroxyindole core is susceptible to oxidation, which can lead to the formation of colored quinone-like structures.
-
Side-products from Nenitzescu Synthesis: If the precursor, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, was synthesized via the Nenitzescu reaction, common side-products include 5-hydroxybenzofurans and 6-hydroxyindoles. These closely related structures can be difficult to separate.[1][2]
-
Residual Starting Materials: Incomplete hydrolysis of the ethyl ester precursor will leave it as a significant impurity.
-
Polymeric Materials: Benzoquinone, a starting material in the Nenitzescu synthesis, can polymerize under reaction conditions, leading to tar-like impurities.
Q2: I am experiencing low yield after purification by recrystallization. What can I do to improve it?
A: Low recovery from recrystallization is a common issue and can be addressed by optimizing the solvent system and procedure.
-
Solvent Choice is Critical: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For indole carboxylic acids, polar solvents are generally a good starting point. Experiment with the following single or mixed solvent systems:
-
Optimize the Volume: Using an excessive volume of solvent will result in low recovery. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.
-
Consider a Second Crop: Concentrate the mother liquor and cool again to obtain a second crop of crystals, which may be of slightly lower purity but can significantly improve the overall yield.
Q3: I am struggling to separate my target compound from a closely related impurity using column chromatography. What should I try?
A: Separation of structurally similar impurities is a frequent challenge in chromatography. Here are some strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Polarity Adjustment: For normal-phase silica gel chromatography, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Systematically vary the ratio of these solvents to find the optimal polarity for separation.
-
Acidic Modifier: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can improve the peak shape of carboxylic acids and enhance separation by suppressing the ionization of the carboxyl group.
-
-
Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol, cyano).
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.
-
Sample Loading: Ensure the sample is dissolved in a minimal amount of the initial mobile phase or a less polar solvent before loading onto the column to achieve a narrow starting band.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for this compound?
A: A common route involves the Nenitzescu indole synthesis to form the ethyl ester precursor, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, from p-benzoquinone and ethyl 3-(methylamino)crotonate.[5] This is followed by the hydrolysis of the ester to the desired carboxylic acid.
Q2: What are the expected side products from the Nenitzescu synthesis of the precursor ester?
A: The Nenitzescu reaction is known to produce several side products, with the most common being 5-hydroxybenzofurans and 6-hydroxyindoles. The formation of these byproducts is influenced by the reaction conditions and the specific substrates used.[1][2]
Q3: What are some suitable recrystallization solvents for this compound?
A: While specific data for this exact molecule is limited, for similar 5-hydroxyindole carboxylic acids, polar solvents are generally effective. Good starting points for solvent screening include ethanol, ethanol/water mixtures, and dioxane.
Q4: Can I use reverse-phase chromatography for purification?
A: Yes, reverse-phase chromatography is a viable option, particularly for polar compounds like carboxylic acids. A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Experimental Protocols
General Protocol for Recrystallization
-
Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is used.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Quantitative Data Summary
The following table summarizes typical yields reported for the synthesis of the precursor ester, which can impact the overall yield of the final carboxylic acid.
| Synthesis Step | Reported Yield | Reference |
| Nenitzescu synthesis of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate | Up to 63% | [5] |
Note: The final yield of the carboxylic acid will also depend on the efficiency of the hydrolysis and subsequent purification steps.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low yields during purification.
References
Technical Support Center: 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid in DMSO Solution
This technical support center provides guidance on the stability, storage, and handling of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid solutions in Dimethyl Sulfoxide (DMSO). While specific stability data for this compound is not extensively published, this guide offers best practices based on the general chemical properties of indole derivatives and small molecules in DMSO, alongside protocols to help you assess stability in your own experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide.[1] For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions that can then be diluted into aqueous media.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve the solid compound in fresh, high-purity (anhydrous) DMSO to your desired concentration. To ensure complete dissolution, you can vortex the solution. For maximum recovery of the product, it is recommended to centrifuge the original vial before removing the cap.[2] It is also advisable to use DMSO that has been stored properly to minimize water content, as moisture can affect compound stability and solubility.[3]
Q3: What are the recommended storage conditions for the DMSO stock solution?
A3: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[2][4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can potentially lead to compound degradation.[5] For short-term storage (a few days), refrigeration at 4°C may be acceptable, but long-term storage at room temperature is generally discouraged as it can lead to significant compound degradation over time.[6]
Q4: How long can I store the DMSO stock solution?
A4: The stability of the compound in DMSO will depend on storage conditions. For many indole derivatives, stock solutions in DMSO can be stable for at least one month when stored at -20°C or for a year at -80°C.[3][4] However, a study on a large library of compounds in DMSO showed that at room temperature, the probability of observing the compound was 92% after 3 months, 83% after 6 months, and only 52% after one year.[6] It is best practice to perform a stability study for your specific compound if it is to be stored for extended periods.
Q5: I noticed a color change in my DMSO stock solution. What does this mean?
A5: A change in the color of a DMSO stock solution, such as turning from clear to dark, can be an indication of compound decomposition.[7] If you observe a color change, it is recommended to prepare a fresh stock solution and consider performing an analytical check (e.g., by HPLC or LC-MS) to assess the purity of the solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation in DMSO stock solution. | Prepare a fresh stock solution from solid material. Perform a stability check on your stock solution using HPLC or LC-MS. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Precipitate forms in the stock solution upon thawing | Poor solubility at lower temperatures or after freeze-thaw cycles. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. Ensure the compound is fully dissolved before use. Consider preparing smaller aliquots to minimize the need for re-dissolving large volumes. |
| Loss of biological activity over time | The compound may be unstable under the specific storage conditions. | Confirm the purity of the stock solution. If degradation is confirmed, prepare fresh solutions more frequently. Store aliquots at -80°C and protect from light. |
| Unexpected peaks in analytical analysis (HPLC/LC-MS) | Presence of degradation products. | Prepare a fresh solution and re-analyze. If new peaks persist and grow over time, this indicates degradation. Attempt to identify the degradation products if necessary for your research. |
Experimental Protocols
Protocol 1: Preparation of DMSO Stock Solution
Objective: To prepare a standardized, high-quality DMSO stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated balance and micropipettes
Procedure:
-
Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but be cautious as heat can accelerate degradation.
-
Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Compound Stability in DMSO by HPLC
Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.
Materials:
-
Pre-prepared 10 mM stock solution of the compound in DMSO
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Incubators or storage chambers at different temperatures (e.g., Room Temperature, 4°C, -20°C)
Procedure:
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparing the fresh stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 50 µM) using the mobile phase or a compatible solvent.
-
Inject the sample into the HPLC system.
-
Develop a suitable gradient elution method (e.g., a gradient of water/acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound peak.
-
Record the peak area and retention time of the parent compound. This will serve as the baseline.
-
-
Sample Storage:
-
Store aliquots of the stock solution at the different temperatures you wish to test (e.g., Room Temperature, 4°C, and -20°C).
-
-
Subsequent Time Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve an aliquot from each storage condition.
-
Prepare and analyze the samples by HPLC as described in step 1.
-
Record the peak area of the parent compound and note the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample using the peak areas.
-
Plot the percentage of the remaining compound against time for each storage condition to visualize the degradation profile.
-
Visualizations
Caption: Workflow for preparing DMSO stock solutions.
Caption: Troubleshooting guide for inconsistent results.
Caption: Workflow for assessing compound stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of 5-hydroxyindole compounds under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-hydroxyindole compounds under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-hydroxyindole compounds?
A1: 5-hydroxyindole compounds are susceptible to degradation through several pathways, primarily oxidation, photodegradation, and enzymatic degradation.[1][2][3][4] Oxidative degradation can be initiated by atmospheric oxygen, reactive oxygen species, or oxidizing agents used in experiments.[1][4][5] Photodegradation occurs upon exposure to light, particularly UV radiation.[6][7] Enzymatic degradation is a significant pathway in biological systems, often mediated by enzymes like monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH).[2][8][9]
Q2: What are the common degradation products of 5-hydroxyindole compounds?
A2: The degradation products of 5-hydroxyindole compounds vary depending on the degradation pathway. A common oxidative degradation product of 5-hydroxyindole is 2-oxo-5-hydroxyindole.[1][10] In the case of 5-hydroxytryptamine (serotonin), a key 5-hydroxyindole compound, enzymatic degradation yields 5-hydroxyindoleacetaldehyde (5-HIAL), which is further metabolized to 5-hydroxyindoleacetic acid (5-HIAA).[2][8][9] Under certain conditions, minor metabolites like 5-hydroxytryptophol (5-HTOL) can also be formed.[2]
Q3: How can I minimize the degradation of my 5-hydroxyindole compounds during sample preparation and storage?
A3: To minimize degradation, it is crucial to handle and store samples appropriately. For tissue samples, rapid freezing at -80°C is recommended to halt enzymatic activity.[11] During homogenization, using ice-cold buffers and avoiding excessive heat generation is important.[11] Samples should be protected from light and stored in a cool, dark place.[12][13] For urine samples, refrigeration during collection is critical, and acidification can sometimes be used as a preservative, although this is not always acceptable depending on the analytical method.[12][14]
Q4: What are the key factors that influence the stability of 5-hydroxyindole compounds?
A4: Several factors can affect the stability of 5-hydroxyindole compounds, including pH, temperature, light exposure, and the presence of oxidizing agents or metal ions.[15][16][17] Most drugs, including indole derivatives, are generally more stable at a pH between 4 and 8.[17] Elevated temperatures can accelerate degradation reactions such as oxidation and hydrolysis.[16][17]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery of 5-hydroxyindole compound | Degradation during sample processing. | - Work with samples on ice to minimize enzymatic activity and chemical degradation.[11]- Use antioxidants in your homogenization buffer (e.g., ascorbic acid).[11]- Minimize the time between sample collection and analysis. |
| Oxidation of the compound. | - Degas solvents to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants like ascorbic acid or sodium metabisulfite to your samples and standards. | |
| Adsorption to container surfaces. | - Use silanized glassware or polypropylene tubes to minimize adsorption.- Prepare standards in a matrix similar to the sample to account for non-specific binding. | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | - Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products.[5][15][18]- Use a stability-indicating analytical method that can resolve the parent compound from its degradation products.[18] |
| Matrix interference. | - Optimize sample cleanup procedures using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[11]- Adjust chromatographic conditions (e.g., mobile phase composition, gradient) to improve separation.[11] | |
| Inconsistent results between experiments | Variability in experimental conditions. | - Strictly control temperature, pH, and light exposure during all experiments.- Ensure consistent timing for all steps of the experimental protocol.- Use fresh, high-quality reagents and solvents. |
| Sample heterogeneity. | - Ensure thorough homogenization of tissue samples to obtain a representative sample.[11] |
Quantitative Data Summary
Forced degradation studies are essential to understand the stability of a drug substance. The extent of degradation is typically targeted between 5% and 20% to ensure that the analytical method is stability-indicating.[15][18]
Table 1: Example of Forced Degradation Conditions for a 5-Hydroxyindole Compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Typical Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 10 - 15 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | Room Temperature | 15 - 20 |
| Oxidation | 3% H₂O₂ | 8 hours | Room Temperature | 10 - 20 |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | 5 - 10 |
| Photodegradation | UV Light (254 nm) | 24 hours | Room Temperature | 10 - 15 |
Note: These are general conditions and should be optimized for the specific 5-hydroxyindole compound being studied. The goal is to achieve detectable degradation without complete decomposition of the molecule.[5][15]
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
This protocol outlines a general procedure for conducting forced degradation studies on a 5-hydroxyindole compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the 5-hydroxyindole compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) in a photostability chamber.
3. Sampling and Analysis:
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.[9][19][20]
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Identify and characterize the major degradation products.
Protocol 2: Analysis of 5-HIAA in Urine by LC-MS/MS
This protocol provides a method for the quantification of 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin, in urine.
1. Sample Preparation:
-
Collect a 24-hour urine sample, keeping it refrigerated during collection.[13][14]
-
Centrifuge an aliquot of the urine sample to remove any particulate matter.
-
Dilute the supernatant with a solution containing a stable isotope-labeled internal standard (e.g., ¹³C-5-HIAA).[19]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
4. Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the amount of 5-HIAA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Hydroxyindoleacetaldehyde - Wikipedia [en.wikipedia.org]
- 3. Oxidation chemistry and biochemistry of 5-hydroxyindole | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin - Wikipedia [en.wikipedia.org]
- 9. acb.org.uk [acb.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Lab Information Manual [apps.sbgh.mb.ca]
- 13. mskcc.org [mskcc.org]
- 14. garcialab.com [garcialab.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 17. Factors affecting stability of drugs | PPTX [slideshare.net]
- 18. pharmtech.com [pharmtech.com]
- 19. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction yield for the synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to optimize reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the three main stages of the synthesis: enamine precursor formation, the Nenitzescu indole synthesis, and the final ester hydrolysis.
Stage 1: Synthesis of Ethyl N-methyl-β-aminocrotonate (Enamine Precursor)
Q1: Why is the yield of my enamine precursor, ethyl N-methyl-β-aminocrotonate, lower than expected?
A1: Low yields in the synthesis of β-aminocrotonates are often due to incomplete reaction or side reactions. Here are some factors to consider:
-
Reaction Time and Temperature: The reaction between ethyl acetoacetate and methylamine may require sufficient time to go to completion. While the reaction can often be performed at room temperature, gentle heating can sometimes improve the rate and yield. However, excessive heat can lead to the formation of byproducts.
-
Purity of Starting Materials: Ensure that the ethyl acetoacetate and methylamine are of high purity. Impurities can interfere with the reaction.
-
Removal of Water: The reaction produces water, which can inhibit the forward reaction. While not always necessary, azeotropic removal of water with a suitable solvent like benzene or toluene can drive the equilibrium towards the product.
Q2: My purified enamine is unstable and decomposes upon storage. How can I prevent this?
A2: Enamines can be susceptible to hydrolysis and oxidation. To ensure stability:
-
Storage Conditions: Store the purified enamine under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator).
-
Use Freshly Prepared: For best results, it is often advisable to use the enamine precursor immediately after its preparation and purification.
Stage 2: Nenitzescu Indole Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
Q1: The yield of my Nenitzescu reaction is consistently low (below 30%). What are the primary causes?
A1: Low yields in the Nenitzescu synthesis of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate are a known challenge. Historically, yields in solvents like acetone or 1,2-dichloroethane have been reported to be as low as 18%.[1] The main reasons for low yields include:
-
Side Reactions: The Nenitzescu reaction is known to produce side products, with the most common being 5-hydroxybenzofurans.[2]
-
Polymerization of Benzoquinone: The p-benzoquinone starting material can be unstable and prone to polymerization under the reaction conditions, which reduces its availability for the desired reaction.[1]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction's outcome.[1]
Q2: I am observing a significant amount of a byproduct. How can I minimize its formation?
A2: The formation of 5-hydroxybenzofurans is a competing pathway in the Nenitzescu synthesis.[2] To favor the formation of the desired 5-hydroxyindole, consider the following:
-
Solvent Selection: The choice of solvent is critical. For the synthesis of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, a mixture of glacial acetic acid and ethyl acetate has been shown to significantly improve the yield compared to other solvents.[1]
-
Catalyst Choice: While this specific reaction is often performed without a catalyst, in other Nenitzescu syntheses, the choice of Lewis acid can influence the product distribution. Zinc halides (e.g., ZnCl₂) have been found to promote indole formation over benzofuran formation in some cases.[2]
Q3: My reaction mixture turns very dark, and I have difficulty isolating the product. What is causing this and how can I improve the work-up?
A3: The dark coloration is likely due to the polymerization of p-benzoquinone.[1] To improve the isolation of your product:
-
Controlled Reagent Addition: Slowly adding a solution of p-benzoquinone to the enamine solution can help to control the reaction and minimize polymerization.
-
Temperature Control: Maintaining a consistent and moderate reaction temperature can also reduce the formation of polymeric byproducts.
-
Crystallization: The product, ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, can often be isolated by crystallization. Allowing the reaction mixture to stand at a reduced temperature (e.g., 0-10°C) for an extended period can facilitate the precipitation of the product.[1]
Stage 3: Hydrolysis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
Q1: The hydrolysis of my ethyl ester to the carboxylic acid is very slow or incomplete. What can I do?
A1: The hydrolysis of sterically hindered esters, such as this 3-substituted indole, can be challenging. Here are some approaches to improve the hydrolysis:
-
Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.[3][4]
-
Base-Catalyzed Hydrolysis (Saponification): This is often more effective for hindered esters and is an irreversible process.[3] The use of a stronger base like potassium hydroxide or employing a co-solvent system (e.g., methanol/water or THF/water) can enhance the solubility of the ester and accelerate the reaction. For very hindered esters, non-aqueous conditions using NaOH in a mixture of methanol and dichloromethane at room temperature have proven effective.[5]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, and driving it to completion may require using a large excess of water and potentially removing the ethanol byproduct.[4]
-
-
Increased Temperature: Refluxing the reaction mixture can significantly increase the rate of hydrolysis.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the progress by thin-layer chromatography (TLC) to determine when the starting material has been consumed.
Q2: I am observing decomposition of my product during hydrolysis. How can I avoid this?
A2: 5-hydroxyindoles can be sensitive to harsh acidic or oxidative conditions.
-
Milder Conditions: If decomposition is observed under strong acidic or basic conditions, try using milder conditions. For basic hydrolysis, using a base like lithium hydroxide at room temperature for a longer duration might be beneficial.
-
Inert Atmosphere: Performing the hydrolysis under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation of the electron-rich indole ring.
Quantitative Data Summary
The following tables provide a summary of quantitative data for key steps in the synthesis.
Table 1: Influence of Solvent on the Yield of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in the Nenitzescu Synthesis
| Solvent System | Yield (%) | Reference |
| Acetone or 1,2-Dichloroethane | ~18% | [1] |
| Glacial Acetic Acid / Ethyl Acetate | up to 63% | [1] |
| Cyclopentyl Methyl Ether (with ZnCl₂) | 65% | [6] |
Table 2: Comparison of General Hydrolysis Conditions for Indole Esters
| Condition | Reagents | Temperature | Typical Duration | Considerations |
| Acid-Catalyzed | Dilute H₂SO₄ or HCl in H₂O/Dioxane | Reflux | 12-24 hours | Reversible reaction; potential for degradation of sensitive indoles.[4] |
| Base-Catalyzed (Aqueous) | NaOH or KOH in H₂O/Methanol | Room Temp to Reflux | 2-12 hours | Irreversible; generally faster and more common for complete hydrolysis.[3] |
| Base-Catalyzed (Non-Aqueous) | NaOH in Methanol/Dichloromethane | Room Temperature | 1-3 hours | Effective for sterically hindered esters.[5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl N-methyl-β-aminocrotonate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (1 equivalent) and a 40% aqueous solution of methylamine (2-3 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. The progress can be monitored by TLC.
-
Work-up and Purification:
-
Once the reaction is complete, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl N-methyl-β-aminocrotonate.
-
The product can be purified by vacuum distillation if necessary. It is often used directly in the next step.
-
Protocol 2: Nenitzescu Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
-
Preparation of Solutions:
-
Solution A: Dissolve p-benzoquinone (1 equivalent) in ethyl acetate.
-
Solution B: In a separate flask, dissolve ethyl N-methyl-β-aminocrotonate (1 equivalent) in a mixture of ethyl acetate and glacial acetic acid.
-
-
Reaction:
-
Cool both solutions in an ice bath.
-
Slowly add Solution A to Solution B with continuous stirring, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
-
Isolation and Purification:
-
Concentrate the reaction mixture by distilling off approximately half of the solvent.
-
Store the concentrated mixture in a refrigerator at 0-10°C for 24 hours to facilitate crystallization.
-
Collect the precipitated solid by filtration and wash it with cold ethyl acetate.
-
The crude product can be further purified by recrystallization.
-
Protocol 3: Hydrolysis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
-
Reaction Setup: To a solution of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 2:1), add potassium hydroxide (3-5 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 3-4.
-
The precipitated this compound can be collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for further purification.
-
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Nenitzescu Reaction Mechanism and Competing Pathway
Caption: Mechanism of the Nenitzescu reaction and the competing pathway to form a 5-hydroxybenzofuran byproduct.
Troubleshooting Workflow for Low Yield in Nenitzescu Synthesis
Caption: A flowchart for troubleshooting low yields in the Nenitzescu synthesis step.
References
Technical Support Center: Overcoming Poor Cell Permeability of Indole-3-Carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of indole-3-carboxylic acid derivatives.
Troubleshooting Guide
This guide is designed to help you identify and solve specific issues encountered during your experiments.
Issue 1: Low intracellular concentration of my indole-3-carboxylic acid derivative in cell-based assays.
-
Possible Cause 1: Poor Passive Diffusion due to Ionization.
-
Explanation: At physiological pH (approximately 7.4), the carboxylic acid group of your indole derivative is likely deprotonated, resulting in a negatively charged molecule. This increased polarity significantly hinders its ability to passively diffuse across the lipophilic cell membrane.
-
Solution: Prodrug Strategy - Esterification.
-
Recommendation: A common and effective method to overcome this is to mask the polar carboxylic acid group by converting it into a more lipophilic ester.[1][2][3][4][5] This "prodrug" can more readily cross the cell membrane. Once inside the cell, endogenous esterases can cleave the ester bond, releasing the active carboxylic acid derivative.[5] Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of your indole-3-carboxylic acid derivative to increase its lipophilicity and improve cell permeability.[5]
-
-
-
Possible Cause 2: Active Efflux by Transmembrane Transporters.
-
Explanation: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, leading to low intracellular accumulation.[5][6][7]
-
Solution: Co-administration with an Efflux Pump Inhibitor.
-
Recommendation: To determine if efflux is the issue, perform your cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporine A for P-gp).[5] A significant increase in the intracellular concentration of your compound in the presence of the inhibitor suggests it is an efflux pump substrate.[5] In this case, medicinal chemistry efforts could be directed toward modifying the structure of your compound to reduce its affinity for the efflux transporter.
-
-
-
Possible Cause 3: Low Lipophilicity.
-
Explanation: Besides the ionized carboxylic acid, the overall structure of your derivative might lack the necessary lipophilicity to favor partitioning into the lipid bilayer of the cell membrane.
-
Solution: Structural Modification to Increase Lipophilicity.
-
Recommendation: Systematically modify the indole scaffold to increase its lipophilicity. This can be achieved by adding lipophilic functional groups. The relationship between lipophilicity (often measured as logP or logD) and permeability is often parabolic; therefore, it's crucial to find the optimal lipophilicity for cell permeability without compromising aqueous solubility.[8][9][10][11]
-
-
Issue 2: My ester prodrug is not showing the expected increase in intracellular concentration or activity.
-
Possible Cause 1: Insufficient Hydrolysis of the Ester Prodrug.
-
Explanation: The ester prodrug may not be efficiently cleaved by intracellular esterases to release the active parent compound.[5]
-
Solution: Vary the Ester Promoieties.
-
Recommendation: The rate of hydrolysis can be influenced by the nature of the ester group.[5] Synthesize a small library of ester prodrugs with different alkyl or aryl groups and evaluate their intracellular hydrolysis rates. Sterically hindered esters may be cleaved more slowly, while esters with electron-withdrawing groups might be more labile.[5]
-
-
-
Possible Cause 2: Prodrug is also an Efflux Pump Substrate.
-
Explanation: The increased lipophilicity of the ester prodrug might make it a substrate for efflux pumps.
-
Solution: Bidirectional Permeability Assay.
-
Recommendation: Perform a bidirectional Caco-2 assay to determine the efflux ratio of the ester prodrug. An efflux ratio significantly greater than 2 indicates active efflux.[7]
-
-
Issue 3: Inconsistent results in my in vitro permeability assay (e.g., Caco-2 assay).
-
Possible Cause 1: Poor Compound Solubility.
-
Explanation: Indole derivatives can have poor aqueous solubility, leading to precipitation in the assay buffer and inaccurate permeability measurements.
-
Solution: Optimize Assay Buffer.
-
Recommendation: Ensure the compound is fully dissolved in the dosing solution. The use of co-solvents like DMSO should be kept to a minimum (typically ≤1%) as they can affect cell monolayer integrity.[12] The inclusion of Bovine Serum Albumin (BSA) in the receiver compartment can help maintain sink conditions for poorly soluble compounds.
-
-
-
Possible Cause 2: Compromised Cell Monolayer Integrity.
-
Explanation: The integrity of the cell monolayer is crucial for accurate permeability measurements.
-
Solution: Monitor Monolayer Integrity.
-
Recommendation: Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 or MDCK cell monolayers.[7][13] TEER values should be within the acceptable range for your specific cell line and protocol. Additionally, you can assess the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow, to confirm monolayer tightness.[7]
-
-
-
Possible Cause 3: Compound Metabolism.
-
Explanation: The compound may be metabolized by enzymes present in the Caco-2 cells, leading to an underestimation of its permeability.
-
Solution: Analyze for Metabolites.
-
Recommendation: Use LC-MS/MS to analyze samples from both the donor and receiver compartments, as well as cell lysates, to check for the presence of known or suspected metabolites.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of indole-3-carboxylic acid derivatives often poor?
A1: The primary reason is the presence of the carboxylic acid group. At physiological pH, this group is ionized, making the molecule polar and significantly reducing its ability to pass through the nonpolar lipid bilayer of the cell membrane via passive diffusion.[5]
Q2: What is a prodrug and how can it help with poor permeability?
A2: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[2] For carboxylic acids, converting them into esters creates a more lipophilic prodrug that can cross the cell membrane more easily.[1][4][5] Once inside the cell, cellular enzymes called esterases cleave the ester, releasing the active carboxylic acid.[5]
Q3: What are the primary methods to assess the cell permeability of a small molecule?
A3: The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based monolayer assays, such as the Caco-2 permeability assay.[14]
-
PAMPA: This is a cell-free model that predicts passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for early-stage screening.[14]
-
Caco-2 Permeability Assay: This method uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. It is considered the "gold standard" for predicting human oral drug absorption because it can assess passive diffusion, active transport, and efflux mechanisms.[14]
Q4: How can nanotechnology be used to improve the cell permeability of indole derivatives?
A4: Nanotechnology offers promising strategies to overcome the challenges associated with indole drug delivery.[15] Nanocarrier systems, including liposomes, polymeric nanoparticles, and dendrimers, can encapsulate indole derivatives, enhancing their solubility, stability, and bioavailability.[15][16][17] These nanocarriers can protect the drug from degradation and facilitate its transport across cell membranes.
Q5: How do I choose between PAMPA and a Caco-2 assay?
A5: The choice depends on your experimental goal. Use PAMPA for initial, high-throughput screening to quickly determine the passive diffusion potential of your compounds.[14] Use the Caco-2 assay for a more comprehensive and physiologically relevant assessment that includes active transport and efflux mechanisms.[14]
Data Presentation
Table 1: Comparison of Permeability Assay Methods
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
| Principle | Passive diffusion across an artificial lipid membrane | Transport across a confluent monolayer of Caco-2 cells |
| Transport Mechanisms | Passive diffusion only | Passive diffusion, active transport, and efflux |
| Throughput | High | Low to medium |
| Cost | Low | High |
| Biological Relevance | Low (predicts passive permeability) | High (gold standard for predicting oral absorption) |
| Common Use | Early-stage screening, lead optimization | Late-stage lead optimization, candidate selection |
Table 2: Apparent Permeability (Papp) Classification
| Papp Value (x 10⁻⁶ cm/s) | Classification | Predicted Human Oral Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Moderate | 20% - 80% |
| > 10 | High | > 80% |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive permeability and active efflux of an indole-3-carboxylic acid derivative.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values within the established range for your laboratory.
-
Preparation of Dosing Solution: Prepare a solution of the test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a non-toxic concentration. The final concentration of any co-solvent (e.g., DMSO) should be ≤1%.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Repeat the process, but add the dosing solution to the basolateral (donor) side and sample from the apical (receiver) side to measure active efflux.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Calculation of Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the compound is a substrate for active efflux.
Visualizations
Caption: Workflow for a Caco-2 bidirectional permeability assay.
Caption: Troubleshooting flowchart for low intracellular concentration.
Caption: Inhibition of an intracellular signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 4. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 13. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
minimizing off-target effects of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize off-target effects of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known application?
This compound is a synthetic indole derivative.[1] While extensive public data on a specific primary target is limited, indole-based compounds are widely investigated for a range of biological activities, including as anticancer agents, antivirals, and modulators of various signaling pathways.[2][3] For the purpose of this guide, we will consider its hypothetical primary target to be "Kinase A".
Q2: What are the potential off-target effects of this compound?
Due to the privileged indole scaffold, this compound may exhibit off-target activity by interacting with other proteins that have similar binding pockets.[4][5] Potential off-targets could include other kinases, G-protein coupled receptors (GPCRs), or enzymes with nucleotide-binding sites. Such interactions can lead to unintended biological responses in cellular assays and potential toxicity in vivo.
Q3: How can I assess the selectivity of this compound?
Selectivity can be assessed by screening the compound against a panel of relevant off-target proteins. This can be done through various methods, including broad kinase profiling panels, receptor binding assays, or cell-based assays using engineered cell lines that express specific potential off-targets. Comparing the potency (e.g., IC50 or Ki) at the primary target versus off-targets provides a selectivity ratio.
Q4: What general strategies can be employed to minimize off-target effects in my experiments?
Several strategies can help minimize off-target effects:[6][7]
-
Dose-Response Analysis: Use the lowest effective concentration of the compound to elicit the desired on-target effect.
-
Use of Structurally Unrelated Compounds: Confirm phenotypes observed with this compound by using a structurally different inhibitor of the same target.
-
Cell Line Profiling: Test the compound in multiple cell lines to ensure the observed effect is not cell-type specific.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to validate that the compound's effect is dependent on the presence of the intended target.[8][9][10]
-
Control Compounds: Include inactive structural analogs of the compound in your experiments to control for non-specific effects.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Concentration Too High | Perform a dose-response curve to determine the optimal concentration that maximizes the on-target effect while minimizing off-target activity. |
| Off-Target Effects | Validate the observed phenotype using a structurally unrelated inhibitor of the same target or by using target knockdown/knockout cell lines. |
| Cell Line Specificity | Test the compound in a panel of different cell lines to determine if the effect is consistent. |
| Compound Stability | Ensure the compound is stable in your assay medium over the course of the experiment. |
Problem 2: High background signal in a biochemical assay.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to reduce non-specific interactions. |
| Compound Aggregation | Assess compound solubility and potential for aggregation at the concentrations used. Consider using a different buffer or adding a small amount of a solubilizing agent. |
| Interference with Assay Readout | Run a control experiment without the target protein to see if the compound directly interferes with the detection method (e.g., fluorescence, luminescence). |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Potency
This protocol outlines a method for comparing the inhibitory activity of this compound against its primary target (Kinase A) and a potential off-target (Kinase B).
Materials:
-
Recombinant human Kinase A and Kinase B
-
ATP
-
Substrate peptide for each kinase
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
This compound
Procedure:
-
Prepare a serial dilution of the compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes at 30°C).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.
Data Presentation:
| Target | IC50 (nM) | Selectivity Ratio (IC50 Off-target / IC50 On-target) |
| Kinase A (On-Target) | 50 | - |
| Kinase B (Off-Target) | 5,000 | 100 |
| Kinase C (Off-Target) | >10,000 | >200 |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound binds to its intended target in a cellular context.
Materials:
-
Cells expressing the target protein (Kinase A)
-
PBS
-
This compound
-
DMSO (vehicle control)
-
Equipment for heating cell lysates and performing Western blotting
Procedure:
-
Treat cells with the compound or vehicle (DMSO) for a specified time.
-
Harvest and lyse the cells.
-
Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C).
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting.
-
Binding of the compound is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Visualizations
Caption: A logical workflow for characterizing compound selectivity.
Caption: On-target versus off-target signaling pathways.
References
- 1. This compound | C11H11NO3 | CID 932463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to improve drug selectivity? [synapse.patsnap.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 9. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Indole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with indole compounds in biological assays. Inconsistent results can often be traced to the inherent physicochemical properties of the indole scaffold. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to help you identify and resolve these issues.
Frequently Asked Questions (FAQs)
Category 1: Compound Stability and Solubility
Question 1: My indole compound shows decreasing activity over the course of a multi-day cell culture experiment. What could be the cause?
Answer: This is a common issue likely stemming from the chemical instability of your indole compound in the cell culture medium at 37°C.[1] Indole derivatives can be susceptible to oxidation or other forms of degradation in physiological buffers.[1] Additionally, the compound may be precipitating out of the solution over time, especially if the initial stock solution was highly concentrated in an organic solvent like DMSO.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture wells for any signs of precipitation (e.g., cloudiness, particulate matter).
-
Stability Assessment: Perform a stability study by incubating the indole compound in your specific cell culture medium at 37°C and 5% CO₂. Collect aliquots at different time points (e.g., 0, 8, 24, 48, 72 hours) and quantify the concentration of the parent compound using an analytical method like LC-MS or HPLC.[1][2] A significant decrease in concentration over time confirms instability.
-
Fresh Media Changes: If the compound is found to be unstable, consider replacing the media with freshly prepared compound-containing media at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.[1]
-
Optimize Storage: Ensure your stock solutions are stored properly in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Question 2: I'm observing high variability between replicate wells. Could this be a solubility issue?
Answer: Yes, poor aqueous solubility is a frequent cause of variability. When a concentrated DMSO stock of a hydrophobic indole compound is diluted into an aqueous assay buffer, it can precipitate. This precipitation may not be uniform across all wells, leading to inconsistent effective concentrations and, consequently, variable results.[3][4][5]
Troubleshooting Steps:
-
Perform a Solubility Assay: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This will help you understand the maximum soluble concentration under your experimental conditions.
-
Modify Dilution Protocol: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Adjust Solvent Concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced toxicity (typically <0.5%), ensure it is sufficient to maintain your compound's solubility at the tested concentrations.[1][5]
-
Use Solubilizing Agents: In some biochemical (cell-free) assays, the inclusion of agents like cyclodextrins or a small percentage of serum albumin (BSA) might improve solubility.[5] However, be cautious as these can also interfere with your assay.
Category 2: Assay Interference
Question 3: My indole compound appears highly effective in an MTT or MTS cell viability assay, but this result is not replicated in other cytotoxicity assays. Why?
Answer: This discrepancy is often due to direct interference with the assay chemistry. Indole scaffolds can possess antioxidant or reducing properties. In an MTT or MTS assay, cell viability is measured by the ability of cellular reductases to convert a tetrazolium salt (like MTT or MTS) into a colored formazan product. If your indole compound can directly reduce the tetrazolium salt, it will produce a color change independent of cell viability, leading to a false-positive result (i.e., an apparent increase in cell viability or a false indication of cytoprotection).[6]
Troubleshooting Steps:
-
Cell-Free Control: Run a control experiment by adding your indole compound to the assay medium in a cell-free well. Add the MTT or MTS reagent and incubate as you would with cells.[7] The development of color in the absence of cells is a clear indication of direct assay interference.
-
Use an Orthogonal Assay: Confirm your findings using a non-tetrazolium-based viability assay. A good alternative is an ATP-based assay (e.g., CellTiter-Glo®), which measures cell viability based on the quantification of ATP, a direct indicator of metabolic activity.[7] LDH release assays, which measure membrane integrity, are another option.[8]
Question 4: I am using a luciferase reporter assay, and my results are inconsistent or show unexpected inhibition. What could be the problem?
Answer: Indole compounds can directly interfere with luciferase reporter assays. Some small molecules are known to be direct inhibitors of the luciferase enzyme.[9][10] This would lead to a lower luminescent signal and could be misinterpreted as a biological effect on your reporter pathway. Conversely, some compounds can stabilize the luciferase enzyme, leading to its accumulation and a stronger signal, which could mask true inhibitory effects or be misread as activation.[9]
Troubleshooting Steps:
-
Test for Direct Enzyme Inhibition: In a cell-free system, combine recombinant luciferase enzyme, its substrate (luciferin), and your indole compound. A reduction in luminescence compared to a vehicle control indicates direct inhibition of the reporter enzyme.[9]
-
Use a Control Reporter: Employ a dual-luciferase system where the experimental reporter (e.g., firefly luciferase) is normalized to a constitutively expressed control reporter (e.g., Renilla luciferase).[10][11] If your compound inhibits both luciferases, it is likely a non-specific inhibitor.
-
Change Reporter System: If interference is confirmed, consider switching to an alternative reporter system, such as a fluorescent protein (e.g., GFP, mCherry) or a secreted enzyme reporter (e.g., Gaussia luciferase), which may have different sensitivities to your compound class.[11]
Question 5: My indole compound is causing a high background signal in my fluorescence-based assay. How can I address this?
Answer: The indole ring system is a natural fluorophore, meaning it can absorb light and re-emit it as fluorescence.[12][13] This property, known as autofluorescence, can be a significant source of interference in fluorescence-based assays if the excitation and emission spectra of your compound overlap with those of your assay's fluorophore.[14][15]
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Scan the fluorescence of your compound alone in the assay buffer at the excitation and emission wavelengths used for your assay. This will quantify its contribution to the total signal.
-
Subtract Background: If the autofluorescence is moderate and consistent, you can subtract the signal from wells containing only your compound (no cells or other assay components) from your experimental wells.
-
Shift Spectral Profile: If possible, switch to a fluorescent probe that emits at a longer wavelength (e.g., in the red or far-red spectrum), as indole autofluorescence is typically stronger in the blue-to-green range.[12][13]
-
Use Time-Resolved Fluorescence (TRF): TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. By introducing a delay between excitation and detection, the short-lived background fluorescence from your indole compound can be allowed to decay, minimizing interference.[15]
Category 3: Non-Specific Activity
Question 6: My indole compound shows activity in multiple, unrelated screening assays. Could it be a promiscuous inhibitor?
Answer: Yes, this is a strong possibility. Many small molecules, particularly those with hydrophobic and planar characteristics like some indoles, can form colloidal aggregates in solution at micromolar concentrations.[16][17] These aggregates can non-specifically sequester and denature proteins, leading to enzyme inhibition that is not due to specific binding at an active site.[16] This is a major source of false-positive hits in high-throughput screening.
Troubleshooting Steps:
-
Detergent Titration: Re-run your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. The activity of aggregating compounds is often significantly reduced or eliminated in the presence of detergent, which disrupts the formation of the aggregates.[16] True inhibitors should show minimal change in potency.
-
Check for Steep Dose-Response Curve: Aggregators often exhibit unusually steep dose-response curves with Hill slopes >1.5.
-
Centrifugation Test: Before adding the enzyme or other key reagents, pre-incubate your compound in the assay buffer and then centrifuge the plate at high speed. If the compound is aggregating, the aggregates may pellet, and the activity in the supernatant will be reduced.
-
Dynamic Light Scattering (DLS): If available, DLS is a biophysical technique that can directly detect the presence of sub-micron sized aggregates in your compound solution.[17]
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent Bioassay Results with Indole Compounds
| Observed Issue | Potential Cause | Primary Troubleshooting Step | Recommended Confirmatory Assay |
| Decreasing activity in multi-day assays | Compound instability/degradation | Time-course stability study via HPLC/LC-MS | N/A |
| High variability between replicates | Poor aqueous solubility/precipitation | Kinetic solubility assay in assay buffer | Visual inspection under a microscope |
| Potent activity in MTT/MTS but not others | Direct reduction of tetrazolium salt | Cell-free MTT/MTS assay with compound | ATP-based cell viability assay (e.g., CellTiter-Glo®) |
| Inhibition in luciferase reporter assay | Direct inhibition of luciferase enzyme | Cell-free luciferase inhibition assay | Dual-luciferase assay with a control reporter |
| High background in fluorescence assay | Compound autofluorescence | Measure compound fluorescence at assay wavelengths | Use a red-shifted fluorophore or TR-FRET |
| Activity against multiple unrelated targets | Compound aggregation | Re-run assay with 0.01% Triton X-100 | Dynamic Light Scattering (DLS) |
Table 2: Example IC₅₀ Values for an Indole Compound in Different Viability Assays
| Cell Line | MTT Assay IC₅₀ (µM) | ATP-Based Assay IC₅₀ (µM) | Interpretation |
| HeLa | > 50 | 12.5 ± 1.8 | MTT assay gives a false-negative result for cytotoxicity, likely due to compound interference. |
| A549 | > 50 | 15.2 ± 2.1 | The ATP-based assay reveals the true cytotoxic potential masked in the MTT assay. |
| MCF-7 | > 50 | 9.8 ± 1.5 | The indole compound is likely a reducing agent, interfering with the MTT readout. |
| Note: These are illustrative data based on common interference patterns. |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
This protocol provides a method to determine the kinetic solubility of a compound in an aqueous buffer, which is crucial for designing robust assays.[3][4]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the indole compound in 100% DMSO.
-
Preparation of Test Solutions: In microcentrifuge tubes, add 95 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). Add 5 µL of the 10 mM DMSO stock to create a 500 µM solution in 5% DMSO. Prepare replicates (n=3).
-
Incubation: Tightly cap the tubes and place them on a shaker or thermomixer at room temperature (or your assay temperature) for 2 hours to allow the solution to reach equilibrium.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully remove an aliquot of the supernatant, being cautious not to disturb the pellet. Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve prepared in the same buffer/DMSO mixture. The resulting concentration is the kinetic solubility.
Protocol 2: Assessing Compound Stability in Cell Culture Medium
This protocol determines the stability of a compound under typical cell culture conditions.[1][2]
-
Preparation: Prepare a stock solution of your test compound (e.g., 10 mM in DMSO). Warm the complete cell culture medium (including serum) to 37°C.
-
Incubation Setup: Spike the pre-warmed medium with your compound to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%). Aliquot the medium into sterile tubes, one for each time point.
-
Time Course: Place the tubes in a 37°C, 5% CO₂ incubator. At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one tube.
-
Sample Processing: Immediately stop any potential degradation by adding a quenching solvent (e.g., 3 volumes of ice-cold acetonitrile) and store at -80°C until analysis.
-
Analysis: After collecting all time points, analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Interpretation: Plot the compound concentration versus time. A significant decrease in concentration indicates instability. The half-life (t₁/₂) of the compound in the medium can be calculated from this data.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent oxidation of the 5-hydroxyindole moiety during storage and use
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on preventing the oxidation of the 5-hydroxyindole moiety during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the 5-hydroxyindole moiety and why is it prone to oxidation?
A1: The 5-hydroxyindole moiety is a bicyclic aromatic structure containing a hydroxyl group (-OH) on the benzene ring of an indole core. This structure is found in many biologically important molecules, including serotonin and its metabolites. The electron-rich nature of the indole ring and the presence of the hydroxyl group make it highly susceptible to oxidation, especially when exposed to oxygen, light, high pH, and transition metal ions.
Q2: What are the visible signs of 5-hydroxyindole oxidation?
A2: A common indicator of oxidation is a change in the color of your solution, often turning from colorless to yellow, brown, or even dark purple over time. This discoloration is due to the formation of quinonoid-type products and subsequent polymerization.
Q3: What are the primary factors that accelerate the oxidation of the 5-hydroxyindole moiety?
A3: Several factors can accelerate oxidation:
-
Oxygen: Exposure to atmospheric oxygen is a primary driver.
-
pH: Alkaline conditions (high pH) significantly increase the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can promote photo-oxidation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Metal Ions: Trace amounts of metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as catalysts for oxidation.
Q4: What are the general recommendations for storing solid 5-hydroxyindole compounds?
A4: To maintain the integrity of solid 5-hydroxyindole compounds, they should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended, ideally under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide: Preventing Oxidation in Solution
This guide addresses common issues encountered during the preparation and use of 5-hydroxyindole solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Solution turns yellow/brown shortly after preparation. | Rapid oxidation due to exposure to oxygen and/or alkaline pH. | 1. Deoxygenate Solvents: Before dissolving the compound, sparge the solvent with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen. 2. Use an Acidic or Neutral pH Buffer: Prepare solutions in a slightly acidic to neutral buffer (pH 4-7). Avoid alkaline conditions. 3. Add Antioxidants: Incorporate an antioxidant such as ascorbic acid (0.1-1 mM) or N-acetylcysteine into your solvent before adding the 5-hydroxyindole compound. |
| Inconsistent results in cell-based assays over time. | Degradation of the 5-hydroxyindole compound in stock or working solutions. | 1. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh stock solutions from solid compound regularly. Always prepare working dilutions immediately before each experiment. 2. Proper Stock Solution Storage: Store stock solutions (typically in DMSO) in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. 3. Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation. |
| Loss of compound activity in cell culture media. | Oxidation catalyzed by components in the cell culture medium (e.g., metal ions, reactive oxygen species).[1] | 1. Add a Chelating Agent: Include a chelating agent like EDTA (0.1-1 mM) in your stock solution to sequester metal ions that can catalyze oxidation. 2. Minimize Exposure Time: Add the compound to the cell culture medium immediately before treating the cells to reduce the time it is exposed to the complex and potentially oxidative environment of the medium. |
Diagrams
References
Validation & Comparative
A Comparative Analysis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid and Other Anticancer Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Within the realm of oncology, indole derivatives have emerged as a versatile class of agents exhibiting a range of anticancer activities. This guide provides a comparative analysis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid against two other well-known anticancer indole derivatives: the naturally occurring Indole-3-carbinol and the clinically utilized Vincristine. This comparison is based on their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate, supported by experimental data.
Cytotoxicity Profile
The in vitro cytotoxic activity of these indole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following table summarizes the reported IC50 values against the human breast adenocarcinoma cell line MCF-7, a commonly used model in cancer research.
| Compound | Cancer Cell Line | IC50 Value | Citation(s) |
| Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate* | MCF-7 | 4.7 µM | [1][2] |
| Vincristine | MCF-7 | 7.371 nM - 239.51 µM | [3][4] |
| Indole-3-carbinol | MCF-7 | ~248.1 µM | [5] |
*Note: The IC50 value reported is for a potent ester derivative of this compound, as data for the parent compound was not available in the reviewed literature. The activity of the parent acid may vary.[1][2] The wide range of reported IC50 values for Vincristine in MCF-7 cells may reflect differences in experimental conditions and the development of drug-resistant cell sublines.[3][4]
Mechanisms of Action and Signaling Pathways
The anticancer effects of these indole derivatives are mediated through distinct and, in some cases, overlapping mechanisms and signaling pathways.
This compound and its Derivatives
While the precise signaling pathway for this compound is not extensively elucidated, studies on its derivatives suggest a mechanism involving the inhibition of survivin.[1] Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and plays a crucial role in cell division and apoptosis resistance. By inhibiting survivin, these indole derivatives may promote apoptosis in cancer cells.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Methylation Switch: A Comparative Guide to the Biological Activity of 5-Hydroxyindoles
A comprehensive analysis of how a single methyl group dramatically alters the pharmacological profile of 5-hydroxyindoles, supported by experimental data and detailed protocols for researchers.
The addition of a methyl group to the 5-hydroxy position of an indole ring, a common biological modification, serves as a critical switch that can profoundly alter a molecule's interaction with physiological targets. This guide provides an objective comparison of the biological activities of non-methylated 5-hydroxyindoles and their 5-methoxy methylated counterparts. We will delve into their differential effects on key biological targets, namely serotonin (5-HT) receptors and monoamine oxidase (MAO) enzymes, presenting quantitative data, detailed experimental methodologies, and visual diagrams to illuminate these differences for researchers, scientists, and drug development professionals.
Key Biological Targets and Signaling Pathways
The biological effects of 5-hydroxyindoles are primarily mediated through their interaction with serotonin (5-HT) receptors and their metabolism by monoamine oxidase (MAO). Methylation at the 5-position modifies the electronic and steric properties of the indole, leading to significant changes in affinity and selectivity for these targets.
Serotonin (5-HT) Receptors
Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that are the primary targets for the neurotransmitter serotonin (5-hydroxytryptamine).[1] Binding of a ligand to these receptors initiates a cascade of intracellular signaling events. The methylation of the 5-hydroxy group can either enhance or diminish the binding affinity depending on the specific receptor subtype's architecture. For example, while serotonin binds broadly across 5-HT receptors, its methylated analog, 5-methoxytryptamine, shows altered selectivity, notably binding with high affinity to the 5-HT1F receptor subtype.[2]
Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin.[3][4] MAO-A preferentially metabolizes serotonin.[3] The presence of a hydroxyl group on the indole ring makes serotonin a prime substrate for MAO-A. Altering this group through methylation can affect the molecule's suitability as a substrate or its potential to act as an inhibitor of the enzyme.
Comparative Biological Activity Data
The following tables summarize quantitative data on the interaction of non-methylated 5-hydroxyindoles and their methylated analogs with key biological targets.
Table 1: Serotonin (5-HT) Receptor Binding Affinities (Ki, nM)
This table compares the binding affinities of Serotonin (5-Hydroxytryptamine) and its methylated analog, 5-Methoxytryptamine, at various human serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| Serotonin (Non-methylated) | 3.2 | 4.8 | 8.9 | 230 | 12 | 5.0 | 100 | 1.0 |
| 5-Methoxytryptamine (Methylated) | 9.0 | 130 | >1000 | 11 | 29 | 1600 | 26 | 1.8 |
Data compiled from multiple sources. Absolute values may vary between studies based on experimental conditions.
Table 2: Monoamine Oxidase (MAO) Inhibition
MAO-A shows a greater affinity for hydroxylated amines like serotonin.[3] While specific side-by-side IC50 data is sparse in the literature, it is established that serotonin is a primary substrate for MAO-A, whereas methylated indoles like 5-MeO-DMT are also metabolized by MAO-A. The interaction is complex; for instance, phentermine, a weak inhibitor, has IC50 values in the high micromolar range for both MAO-A and MAO-B.[5] Methylene blue, in contrast, is a potent, tight-binding inhibitor of MAO-A with a Ki value of 27 nM, but a much weaker inhibitor of MAO-B (IC50 = 5.5 µM).[6]
| Compound | Target Enzyme | Activity | Potency (IC50/Ki) |
| Serotonin (Non-methylated) | MAO-A | Preferred Substrate | N/A (Substrate) |
| Methylene Blue (Reference) | MAO-A | Competitive Inhibitor | Ki = 27 nM[6] |
| Methylene Blue (Reference) | MAO-B | Inhibitor | IC50 = 5,500 nM[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound at a target receptor.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the target human receptor (e.g., HEK293 cells).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]8-OH-DPAT for 5-HT1A).
-
Test Compounds: Methylated and non-methylated 5-hydroxyindoles.
-
Assay Buffer: Typically 50 mM Tris-HCl, with specific ion concentrations (e.g., 10mM MgCl2), pH 7.4.[7]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[8]
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Incubation: In a 96-well plate, incubate the receptor membranes at a constant concentration with a fixed concentration of the radioligand (typically at or below its Kd value).
-
Competition: Add increasing concentrations of the unlabeled test compound to compete for binding with the radioligand. Include control wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of a known unlabeled ligand).
-
Equilibrium: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[8]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.
-
Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the log of the compound concentration to generate a competition curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Fluorometric MAO Inhibition Assay
This assay determines the inhibitory activity of a compound against MAO-A or MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.
Objective: To determine the IC50 value of a test compound for MAO-A and MAO-B.
Materials:
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: p-Tyramine (a substrate for both isoforms) or a selective substrate.
-
Fluorogenic Probe: Amplex® Red or a similar reagent.
-
Horseradish Peroxidase (HRP): Coupling enzyme.
-
Test Compounds: Methylated and non-methylated 5-hydroxyindoles.
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.[2]
-
Instrumentation: Fluorescence plate reader.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a 96-well black plate, add the test compound dilutions. Include vehicle controls (no inhibitor) and positive controls.
-
Pre-incubation: Add the MAO enzyme (either MAO-A or MAO-B) to the wells and pre-incubate with the test compounds for a set time (e.g., 15 minutes at 25°C), particularly if assessing irreversible inhibitors.[1]
-
Reaction Initiation: Start the reaction by adding a working solution containing the substrate (e.g., p-Tyramine), the fluorogenic probe, and HRP.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 530 nm Ex / 585 nm Em for Amplex Red) over time (kinetic read) or at a single endpoint.[9]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
Conclusion
The methylation of the 5-hydroxy group on an indole scaffold is a subtle yet powerful structural modification that profoundly impacts biological activity. As demonstrated by the quantitative data, this change can drastically alter a compound's affinity and selectivity for serotonin receptor subtypes. A non-methylated compound like serotonin exhibits broad, high-affinity binding across several receptors, whereas its methylated counterpart, 5-methoxytryptamine, loses affinity for some (e.g., 5-HT1E) while retaining or gaining high affinity for others (e.g., 5-HT1F). This principle extends to other biological interactions, such as metabolism by monoamine oxidase, where the hydroxylated indole is a preferred substrate. These findings underscore the critical importance of the 5-position substituent in the design of selective ligands for serotonergic and related targets, providing a crucial lesson for medicinal chemists and pharmacologists in the field of drug development.
References
- 1. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 2. acnp.org [acnp.org]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential Mechanism: A Comparative Guide to 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid as a cPLA2α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized mechanism of action for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. Based on structure-activity relationships of similar indole derivatives, this compound is postulated to act as an inhibitor of cytosolic phospholipase A2α (cPLA2α), a pivotal enzyme in the inflammatory cascade. By targeting cPLA2α, this compound has the potential to mitigate inflammatory responses, offering a promising avenue for therapeutic development.
Cytosolic phospholipase A2α is a critical enzyme that catalyzes the release of arachidonic acid from membrane phospholipids. This process is the rate-limiting step in the production of eicosanoids, a class of pro-inflammatory lipid mediators including prostaglandins and leukotrienes. Inhibition of cPLA2α, therefore, represents an attractive strategy for the development of novel anti-inflammatory agents.
The cPLA2α Signaling Pathway and Point of Inhibition
The activation of cPLA2α is a key step in the inflammatory response. Upon cellular stimulation by inflammatory signals, intracellular calcium levels rise, triggering the translocation of cPLA2α from the cytosol to the membrane. At the membrane, the enzyme is phosphorylated by MAP kinases, leading to its activation and the subsequent hydrolysis of phospholipids to release arachidonic acid. This free arachidonic acid is then converted into prostaglandins and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. This compound is hypothesized to inhibit the enzymatic activity of cPLA2α, thereby blocking the entire downstream cascade.
Comparative Analysis of cPLA2α Inhibitors
To contextualize the potential efficacy of this compound, this section compares its hypothesized activity with known cPLA2α inhibitors. The following tables summarize the in vitro and cellular potency of various inhibitor classes.
In Vitro and Cellular Inhibitory Activity of cPLA2α Inhibitors
| Compound Class | Compound Name | Assay Type | IC50 / X(I)50 | Reference |
| Indole-3-Carboxylic Acid Derivative | This compound | - | Data Not Available | - |
| Thiazolyl Ketone | GK470 | Mixed Micelle Assay | X(I)50 = 0.011 mole fraction | [1][2] |
| Vesicle Assay | IC50 = 300 nM | [1][2] | ||
| Arachidonic Acid Release (SW982 cells) | IC50 = 0.6 µM | [1][2] | ||
| Indole-based Inhibitor | Efipladib (WAY-196025) | Isolated Enzyme Assay | IC50 = 0.04 µM | [3][4] |
| Docosahexaenoic Acid Derivative | AVX001 | Arachidonic Acid Release (Synoviocytes) | IC50 = 1.1 µM | [5] |
| AVX002 | Arachidonic Acid Release (Synoviocytes) | IC50 = 0.71 µM | [5] |
In Vivo Efficacy in a Collagen-Induced Arthritis Model
The anti-inflammatory effects of cPLA2α inhibitors have been demonstrated in vivo. The following table summarizes the findings for a representative thiazolyl ketone inhibitor in a mouse model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.
| Treatment Group | Arthritis Index (Mean ± SEM) | Plasma PGE2 Reduction | Comparison | Reference |
| Vehicle | ~10 | - | - | [1] |
| Thiazolyl Ketone Inhibitor | Significantly Reduced vs. Vehicle | ~40% | Comparable to Methotrexate (prophylactic) and Enbrel (therapeutic) | [1] |
Detailed Experimental Protocols
To facilitate the validation and comparison of cPLA2α inhibitors, detailed protocols for key experiments are provided below.
cPLA2α Inhibition Assay (Mixed Micelle Assay)
This in vitro assay determines the direct inhibitory effect of a compound on the enzymatic activity of cPLA2α.
Workflow:
Methodology:
-
Preparation of Mixed Micelles: Prepare a substrate solution containing a defined mole fraction of phospholipid (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine), a non-ionic surfactant (e.g., Triton X-100), and a radiolabeled arachidonic acid tracer in an appropriate buffer.
-
Enzyme Reaction: In a multi-well plate, combine the mixed micelle substrate with the test compound at various concentrations and the purified cPLA2α enzyme.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified duration to allow for enzymatic activity.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).
-
Lipid Extraction and Separation: Extract the lipids and separate the free fatty acids from the unhydrolyzed phospholipids using a suitable method, such as solid-phase extraction.
-
Quantification: Quantify the amount of released radiolabeled arachidonic acid using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 or X(I)50 value by fitting the data to a dose-response curve.
Cellular Arachidonic Acid Release Assay
This assay measures the ability of a compound to inhibit the release of arachidonic acid from intact cells, providing an indication of its cellular permeability and efficacy.
Workflow:
Methodology:
-
Cell Culture and Labeling: Culture a suitable cell line (e.g., SW982 fibroblast-like synoviocytes) and label the cellular phospholipids by incubating the cells with radiolabeled arachidonic acid (e.g., [3H]-arachidonic acid) for several hours.
-
Pre-incubation with Inhibitor: Wash the cells to remove unincorporated radiolabel and pre-incubate them with various concentrations of the test compound.
-
Cellular Stimulation: Stimulate the cells with an appropriate agonist (e.g., interleukin-1β) to activate cPLA2α and induce the release of arachidonic acid.
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting to quantify the amount of released arachidonic acid.
-
Data Analysis: Calculate the percentage of inhibition of arachidonic acid release for each compound concentration and determine the IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the in vivo anti-inflammatory efficacy of test compounds in a setting that mimics human rheumatoid arthritis.[6][7][8][9][10]
Workflow:
Methodology:
-
Animal Model: Use a susceptible mouse strain, such as DBA/1 mice.
-
Primary Immunization: On day 0, immunize the mice intradermally at the base of the tail with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment Regimen:
-
Prophylactic: Begin administration of the test compound or vehicle before the onset of clinical symptoms.
-
Therapeutic: Start treatment after the appearance of clinical signs of arthritis.
-
-
Clinical Assessment: Monitor the mice regularly for the development and severity of arthritis. Score the inflammation in each paw based on a standardized scale that assesses erythema and swelling.
-
Endpoint Analysis: At the end of the study, collect blood samples for the measurement of inflammatory biomarkers like Prostaglandin E2 (PGE2). The joints can be collected for histological analysis to assess cartilage and bone erosion.
Measurement of Prostaglandin E2 (PGE2)
PGE2 is a key downstream product of the cPLA2α pathway and a major mediator of inflammation. Its levels in plasma or cell culture supernatants can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[11][12][13][14]
Methodology:
-
Sample Preparation: Collect plasma from treated and control animals or supernatant from cell culture experiments. Samples may require extraction and purification to remove interfering substances.
-
ELISA Procedure:
-
Add samples and standards to a microplate pre-coated with an anti-PGE2 antibody.
-
Add a fixed amount of enzyme-labeled PGE2 (conjugate) to each well to compete with the PGE2 in the sample for antibody binding.
-
Incubate the plate to allow for the competitive binding reaction.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that is converted by the enzyme on the conjugate to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Generate a standard curve from the absorbance readings of the known standards and use it to determine the concentration of PGE2 in the samples.
References
- 1. Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. turkishimmunology.org [turkishimmunology.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. arborassays.com [arborassays.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to 5-Hydroxyindole-3-Carboxylic Acid Analogs: Structure-Activity Relationships in Cancer, PTP Inhibition, and Serotonin Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
The 5-hydroxyindole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. This guide provides a comparative analysis of its analogs, focusing on their structure-activity relationships (SAR) in three key therapeutic areas: anticancer activity through survivin inhibition, protein tyrosine phosphatase (PTP) inhibition, and modulation of serotonin (5-HT) receptors. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development.
Anticancer Activity: Targeting the Survivin Pathway
A significant body of research highlights the potential of 5-hydroxyindole-3-carboxylic acid analogs as anticancer agents, particularly through the inhibition of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Overexpressed in many cancers, survivin plays a crucial role in both cell division and apoptosis inhibition, making it an attractive therapeutic target.[1]
Comparative Analysis of Cytotoxicity
A study involving 23 novel 5-hydroxyindole-3-carboxylic acid and ester derivatives revealed their cytotoxic effects against the MCF-7 human breast cancer cell line. The half-maximal effective concentration (EC50) values, determined by the MTT assay, are summarized in the table below.[1]
| Compound ID | R1 (N1-substituent) | R2 (C3-substituent) | EC50 (µM) against MCF-7 Cells[1] |
| 5a | n-Butyl | -COOEt | < 10 |
| 5d | 4-Methoxyphenyl | -COOEt | 4.7 |
| 5l | 3,4-Dimethoxyphenethyl | -COOEt | < 10 |
| 6a | n-Butyl | -COOH | > 1000 |
| 6b | Benzyl | -COOH | > 1000 |
| 6c | n-Propyl | -COOH | > 1000 |
| 6d | 4-Methoxyphenyl | -COOH | > 1000 |
| 6f | 4-Methylbenzyl | -COOH | > 1000 |
| 6g | Cyclohexyl | -COOH | > 1000 |
| ... | ... | ... | ... |
(Note: The table is a partial representation of the 23 compounds synthesized in the cited study for brevity. The trend of ester derivatives being more potent than their carboxylic acid counterparts is a key observation.)
Structure-Activity Relationship (SAR) Analysis
The data reveals several key SAR trends for the anticancer activity of these analogs:
-
Esterification at C3 is Crucial: A consistent and striking observation is that the ester derivatives (e.g., 5a, 5d, 5l) exhibit significantly higher cytotoxicity compared to their corresponding carboxylic acid analogs (e.g., 6a, 6b, 6c, 6d, 6f, 6g), which were largely inactive.[1] This suggests that the ester moiety is critical for activity, potentially by enhancing cell permeability or through specific interactions with the target.
-
Nature of the N1-Substituent Influences Potency: Among the active ester derivatives, the nature of the substituent at the N1 position of the indole ring plays a significant role in modulating potency.
-
Log P and Lipinski's Rule of Five: The study also noted that the calculated log P values for the active ester derivatives were within the range compliant with Lipinski's rule of five, suggesting favorable drug-like properties.[2]
Survivin Anti-Apoptotic Signaling Pathway
The proposed mechanism of action for the anticancer activity of these compounds involves the inhibition of survivin. Survivin inhibits apoptosis by interfering with the caspase cascade. The following diagram illustrates the central role of survivin in preventing apoptosis and how its inhibition can lead to cancer cell death.
References
comparative study of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid and cisplatin on cancer cells
Comparative Analysis of 5-Hydroxyindole Derivatives and Cisplatin on Cancer Cells
Disclaimer: Direct comparative experimental data for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid against cisplatin is not available in the reviewed literature. This guide provides a comparative analysis based on data for cisplatin and closely related novel 5-hydroxyindole-3-carboxylic acid derivatives, which have been studied for their cytotoxic effects on cancer cells.
This guide offers a detailed comparison between the well-established chemotherapeutic agent, cisplatin, and emerging 5-hydroxyindole-3-carboxylic acid derivatives. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, cytotoxic effects, and the experimental protocols used for their evaluation.
Data Presentation: Cytotoxicity and Mechanistic Overview
The following table summarizes the key characteristics and cytotoxic effects of cisplatin and representative 5-hydroxyindole-3-carboxylic acid derivatives on cancer cells.
| Feature | Cisplatin | 5-Hydroxyindole-3-Carboxylic Acid Derivatives |
| Primary Mechanism of Action | Forms covalent DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2][3] | Induction of apoptosis, potentially through inhibition of anti-apoptotic proteins like survivin.[4][5] Some indole derivatives also induce apoptosis via generation of Reactive Oxygen Species (ROS).[6] |
| Cellular Effects | Induces apoptosis, cytotoxicity, and cell cycle arrest at G1, S, or G2-M phases.[7][8] Can also trigger cell death through oxidative stress and mitochondrial dysfunction.[1][2] | Induce a dose-dependent decrease in cell viability and promote apoptosis.[5][9] Showed significant cytotoxicity against breast cancer cells (MCF-7) with minimal effect on normal cells.[4][5] |
| Signaling Pathways | Activates DNA damage response (DDR), p53 tumor suppressor pathway, mitochondrial (intrinsic) and death receptor (extrinsic) apoptosis pathways, leading to caspase activation.[7][8][10] | Down-regulates anti-apoptotic proteins (Bcl-2, Bcl-xL, survivin) and up-regulates pro-apoptotic factors (Bax), leading to cytochrome C release and caspase activation.[11] |
| IC50 Value (MCF-7 Cells) | ~10 - 25 µM (at 48h)[12] | 4.7 µM (for Compound 5d, a potent ester derivative)[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard for assessing the efficacy of cytotoxic compounds like cisplatin and indole derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[12][13]
Methodology:
-
Cell Seeding: Culture cancer cells (e.g., MCF-7, A549) to 70-80% confluency. Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[12][13]
-
Drug Treatment: Prepare serial dilutions of the test compounds (5-Hydroxyindole derivatives and Cisplatin) in complete culture medium to achieve a range of concentrations. Replace the existing medium in the wells with 100 µL of the medium containing the different drug concentrations. Include untreated wells as a control.[13][14]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[13][15]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16]
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask. After allowing them to adhere, treat with the desired concentrations of the test compounds for the chosen duration (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells from each treatment condition.[16]
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at approximately 670 x g for 5 minutes at room temperature.[16]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorescently-labeled Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing these compounds.
Caption: Cisplatin's apoptotic pathway via DNA damage.
Caption: Generalized apoptotic pathway for Indole compounds.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncodaily.com [oncodaily.com]
- 3. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-3-carbinol induces tumor cell death: function follows form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation, Characterization and Cytotoxic Studies of Cisplatin-containing Nanoliposomes on Breast Cancer Cell Lines | Asian Pacific Journal of Cancer Biology [waocp.com]
- 15. 2.7. Cell Viability Assay [bio-protocol.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Assessing the Selectivity of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cancer cell selectivity of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles and compares data from closely related 5-hydroxyindole-3-carboxylic acid derivatives and other indole-based compounds to provide a comprehensive assessment of its likely performance and mechanism of action.
Executive Summary
Indole derivatives represent a promising class of compounds with demonstrated cytotoxic effects against various cancer cell lines, often exhibiting a degree of selectivity for malignant cells over their normal counterparts. Studies on derivatives of 5-hydroxyindole-3-carboxylic acid, a close structural analog of the topic compound, have shown significant cytotoxicity against breast cancer cells (MCF-7) with no notable impact on normal human dermal fibroblasts[1]. This suggests a favorable selectivity profile for this class of compounds. The proposed mechanism for this selectivity involves the inhibition of survivin, an anti-apoptotic protein often overexpressed in cancer cells. This guide presents available quantitative data, detailed experimental protocols for assessing cytotoxicity, and visual representations of the underlying signaling pathways to aid in the evaluation of this compound as a potential cancer-selective therapeutic agent.
Quantitative Data Presentation
The following tables summarize the cytotoxic activity of various indole derivatives, including close analogs of this compound, against cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of 5-Hydroxyindole-3-Carboxylic Acid Derivatives
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Cytotoxicity against Normal Cells | Reference |
| 5d (ester) | 1-(4-methoxyphenyl), 2-methyl | MCF-7 (Breast) | 4.7 | Human Dermal Fibroblasts | No significant cytotoxicity | [1] |
| 5a (ester) | 1-butyl, 2-methyl | MCF-7 (Breast) | < 10 | Human Dermal Fibroblasts | No significant cytotoxicity | [1] |
| 5l (ester) | 1-(4-methylbenzyl), 2-methyl | MCF-7 (Breast) | < 10 | Human Dermal Fibroblasts | No significant cytotoxicity | [1] |
Table 2: Comparative Cytotoxicity of Other Indole Derivatives
| Compound | Cancer Cell Line(s) | IC50 (µM) | Normal Cell Line(s) | IC50 (µM) | Reference |
| Indole-3-carboxylic acid | A549 (Lung), MCF-7 (Breast) | 4.6 µg/ml, 12.9 µg/ml | - | - | [2] |
| T1089 (Indole-3-carboxylic acid derivative) | A549 (Lung) | 33.4 ± 1.3 | - | - | [3] |
| Indole-aryl-amide 2 | MCF7 (Breast), PC3 (Prostate) | 0.81, 2.13 | I407 (Embryonic intestinal) | 0.35 | [4] |
| Indole-aryl-amide 5 | HT29 (Colon) | Not specified | I407 (Embryonic intestinal) | No effect | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Plate cells (e.g., MCF-7 breast cancer cells and normal human dermal fibroblasts) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Create a series of dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway Diagram
The proposed mechanism of action for the selective cytotoxicity of 5-hydroxyindole-3-carboxylic acid derivatives involves the inhibition of the survivin signaling pathway. Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in most cancers and is involved in both the control of cell division and inhibition of apoptosis.
Caption: Proposed mechanism of 5-hydroxyindole-3-carboxylic acid derivatives via survivin inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the anticancer selectivity of a novel compound.
Caption: A generalized experimental workflow for evaluating the selectivity of anticancer compounds.
Conclusion
The available evidence from studies on closely related 5-hydroxyindole-3-carboxylic acid derivatives strongly suggests that this compound is likely to exhibit selective cytotoxicity towards cancer cells. The demonstrated lack of significant toxicity in normal fibroblast cells, coupled with a plausible mechanism of action through the inhibition of the cancer-associated protein survivin, makes this compound and its analogs compelling candidates for further investigation in anticancer drug discovery. Future studies should focus on determining the specific IC50 values of this compound against a broader panel of cancer and normal cell lines to confirm its selectivity and to further elucidate its precise molecular targets and signaling pathways.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Perspective: Evaluating the Potential of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid and its Analogs in Breast Cancer Therapy
A Comparative Analysis Against the Standard of Care
For Immediate Release: To Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical potential of 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid and related indole derivatives against the current standard of care for breast cancer. While in vivo efficacy data for this compound is not currently available in published literature, this analysis synthesizes the existing in vitro evidence for related compounds and contextualizes their potential within the landscape of established breast cancer therapies.
Executive Summary
The therapeutic landscape for breast cancer is continually evolving, with a persistent need for novel agents that can overcome resistance and offer improved safety profiles. Indole-based compounds have emerged as a promising class of molecules with diverse biological activities. This guide focuses on 5-hydroxyindole-3-carboxylic acid derivatives, which have demonstrated notable in vitro cytotoxicity against breast cancer cell lines, suggesting a potential mechanism of action through the inhibition of the anti-apoptotic protein survivin. This document presents the available preclinical data for these compounds and contrasts their proposed mechanism with the established therapeutic strategies for hormone receptor-positive (HR+) breast cancer, a common subtype of the disease.
In Vitro Efficacy of 5-Hydroxyindole-3-Carboxylic Acid Derivatives
While in vivo studies for this compound have not been reported, a recent study has synthesized and evaluated a series of related 5-hydroxyindole-3-carboxylic acid and ester derivatives for their cytotoxic effects against the MCF-7 human breast cancer cell line.[1][2] The half-maximal inhibitory concentration (IC50) values from this research are summarized below.
| Compound | Structure | IC50 (µM) against MCF-7 Cells |
| 5d | Ester derivative with a 4-methoxy group | 4.7[1][2] |
| 5a | Ester derivative | < 10[1][2] |
| 5l | Ester derivative | < 10[1][2] |
| Cisplatin (Control) | - | Not specified in detail, but used as a comparator[1] |
Proposed Mechanism of Action: Survivin Inhibition
The anti-cancer potential of these 5-hydroxyindole-3-carboxylic acid derivatives is hypothesized to be linked to the inhibition of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2] Survivin is overexpressed in many cancers, including breast cancer, and is involved in both the inhibition of apoptosis and the regulation of cell division. By targeting survivin, these compounds may induce apoptosis in cancer cells, a distinct mechanism compared to many standard-of-care therapies.
Caption: Proposed mechanism of action via survivin inhibition.
Standard of Care: Hormone Receptor-Positive (HR+) Breast Cancer
A significant proportion of breast cancers are hormone receptor-positive, meaning their growth is fueled by hormones like estrogen. The standard of care for this subtype typically involves endocrine therapy, often in combination with targeted agents.
| Treatment Modality | Examples | Mechanism of Action |
| Selective Estrogen Receptor Modulators (SERMs) | Tamoxifen | Competitively binds to estrogen receptors, blocking estrogen's proliferative signals. |
| Aromatase Inhibitors (AIs) | Anastrozole, Letrozole, Exemestane | Inhibit the aromatase enzyme, thereby reducing the production of estrogen in postmenopausal women. |
| Selective Estrogen Receptor Degraders (SERDs) | Fulvestrant | Binds to and promotes the degradation of the estrogen receptor. |
| CDK4/6 Inhibitors | Palbociclib, Ribociclib, Abemaciclib | Inhibit cyclin-dependent kinases 4 and 6, which are key regulators of the cell cycle, thereby halting cell proliferation. Often used in combination with endocrine therapy. |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The in vitro cytotoxicity of the 5-hydroxyindole-3-carboxylic acid derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: MCF-7 breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3][4][5]
Future Directions: A General Workflow for In Vivo Efficacy Studies
To ascertain the therapeutic potential of this compound or its analogs, in vivo studies are imperative. A typical experimental workflow for a breast cancer xenograft model is outlined below.
Caption: General workflow for a breast cancer xenograft study.
Comparative Outlook and Future Directions
The preliminary in vitro data on 5-hydroxyindole-3-carboxylic acid derivatives suggest a promising avenue for the development of novel anti-cancer agents. Their potential to induce apoptosis through survivin inhibition presents a mechanism that could be effective in tumors resistant to therapies that primarily target cell cycle progression or hormonal signaling.
However, it is crucial to underscore that these findings are at a very early stage. The lack of in vivo data for this compound and its analogs means that their efficacy, safety, and pharmacokinetic profiles in a living organism are unknown.
Key Comparison Points:
-
Mechanism of Action: 5-hydroxyindole-3-carboxylic acid derivatives are proposed to be pro-apoptotic, directly targeting a key survival protein in cancer cells. In contrast, the standard of care for HR+ breast cancer primarily focuses on inhibiting the proliferative signals driven by estrogen or halting the cell cycle.
-
Potential for Synergy: The distinct mechanism of action of these indole derivatives suggests they could be used in combination with standard-of-care therapies to achieve synergistic effects or to overcome acquired resistance.
-
Need for In Vivo Validation: The promising in vitro cytotoxicity of these compounds must be validated in animal models. Such studies will be essential to determine if their in vitro potency translates to in vivo anti-tumor activity and to assess their safety profile relative to established treatments.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.5. MTT assay [bio-protocol.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Resistance Profile of Cancer Cells to 5-Hydroxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cross-resistance profile of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is limited in publicly available literature. This guide provides a comparative analysis based on the known mechanisms of action and resistance profiles of the broader class of 5-hydroxyindole and indole-based anticancer agents. The information presented herein is intended to serve as a foundational resource for hypothesis generation and experimental design.
Introduction to 5-Hydroxyindole Derivatives in Oncology
Indole derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, with several indole-based drugs approved for clinical use in oncology. The 5-hydroxyindole scaffold, in particular, is a key pharmacophore in a variety of biologically active molecules. While the specific anticancer profile of this compound is not well-documented, related compounds have demonstrated efficacy through various mechanisms, primarily by acting as tubulin polymerization inhibitors and survivin inhibitors. Understanding these mechanisms is crucial for predicting and evaluating potential cross-resistance profiles.
Potential Mechanisms of Action of 5-Hydroxyindole Derivatives
Based on the activities of structurally related indole compounds, two primary mechanisms of action can be hypothesized for this compound:
-
Tubulin Polymerization Inhibition: Many indole derivatives function as microtubule-targeting agents. They can disrupt the dynamics of microtubule assembly and disassembly, which is critical for mitotic spindle formation and cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][2][3][4][5]
-
Survivin Inhibition: Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in many cancers and is associated with resistance to chemotherapy and radiation.[6][7][8][9][10] Some indole-containing compounds have been shown to inhibit survivin, thereby promoting apoptosis and sensitizing cancer cells to other anticancer agents.
Anticipated Cross-Resistance Profiles
Cross-resistance occurs when cancer cells develop resistance to one drug and, as a result, become resistant to other drugs, often those with a similar mechanism of action or cellular target. Based on the potential mechanisms of action of 5-hydroxyindole derivatives, cancer cells resistant to these compounds may exhibit cross-resistance to other agents targeting microtubule dynamics or the survivin pathway.
Table 1: Potential Cross-Resistance Profile Based on Mechanism of Action
| Mechanism of Action | Drug Class with Potential Cross-Resistance | Examples of Drugs | Underlying Resistance Mechanisms |
| Tubulin Polymerization Inhibition | Microtubule-Targeting Agents | Paclitaxel, Docetaxel, Vincristine, Vinblastine | Alterations in tubulin isotype expression, mutations in tubulin genes, overexpression of drug efflux pumps (e.g., P-glycoprotein). |
| Survivin Inhibition | Other Survivin Inhibitors, Apoptosis Inducers | YM155, Terameprocol, Doxorubicin, Cisplatin | Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), alterations in downstream apoptotic signaling pathways, activation of pro-survival pathways (e.g., NF-κB).[6][10] |
Experimental Protocols for Determining Cross-Resistance
To experimentally validate the cross-resistance profile of cancer cells to this compound, a series of in vitro assays can be performed.
Development of Drug-Resistant Cell Lines
-
Cell Line Selection: Choose a panel of cancer cell lines relevant to the intended therapeutic area.
-
Dose Escalation: Culture the parental cancer cell lines in the presence of gradually increasing concentrations of this compound over a prolonged period.
-
Selection of Resistant Clones: Isolate and expand clones that demonstrate a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[11]
Assessment of Cross-Resistance
-
Cell Viability Assays: Treat both the parental and the resistant cell lines with a range of concentrations of this compound and other chemotherapeutic agents (as listed in Table 1).
-
IC50 Determination: Use a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., resazurin) to determine the cell viability after 48-72 hours of drug exposure.[12] Calculate the IC50 values for each drug in both cell lines.
-
Resistance Factor (RF): Calculate the RF for each drug by dividing the IC50 in the resistant cell line by the IC50 in the parental cell line. An RF greater than 1 indicates resistance.
Table 2: Example Data from a Cross-Resistance Study
| Drug | Parental Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) | Resistance Factor (RF) |
| This compound | 1.5 | 18.0 | 12.0 |
| Paclitaxel | 0.01 | 0.15 | 15.0 |
| Vincristine | 0.005 | 0.08 | 16.0 |
| YM155 (Survivin Inhibitor) | 0.05 | 0.6 | 12.0 |
| Doxorubicin | 0.1 | 1.2 | 12.0 |
| Cisplatin | 1.0 | 1.5 | 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizing Potential Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the potential signaling pathways targeted by 5-hydroxyindole derivatives.
Caption: Potential mechanisms of action of 5-hydroxyindole derivatives.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the cross-resistance profile of a compound.
Caption: Workflow for determining cross-resistance profiles.
Conclusion
References
- 1. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Survivin Inhibitors Mitigate Chemotherapeutic Resistance in Breast Cancer Cells by Suppressing Genotoxic Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies [jcancer.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antihypertensive Properties of Indole-3-Carboxylic Acid Derivatives and Losartan
Disclaimer: Direct experimental data on the antihypertensive effects of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is not available in the current scientific literature. This guide provides a comparative analysis based on a closely related class of compounds, novel indole-3-carboxylic acid derivatives, which have been evaluated for their potential as antihypertensive agents and compared to the established drug, losartan.
Introduction
Hypertension is a critical risk factor for a variety of cardiovascular diseases. A key therapeutic strategy in its management involves the antagonism of the renin-angiotensin-aldosterone system (RAAS). Losartan, the first orally active nonpeptide angiotensin II receptor antagonist, has been a cornerstone in hypertension treatment. It selectively blocks the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] Recent research has explored novel compounds, including derivatives of indole-3-carboxylic acid, as potential AT1 receptor antagonists with improved efficacy.[3] This guide provides a detailed comparison of the antihypertensive effects, mechanism of action, and relevant experimental data for these indole-3-carboxylic acid derivatives and losartan.
Mechanism of Action: A Shared Target
Both losartan and the novel indole-3-carboxylic acid derivatives exert their antihypertensive effects by targeting the AT1 receptor.[3] Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, initiating a signaling cascade that leads to increased blood pressure. By acting as competitive antagonists at this receptor, both classes of compounds prevent the binding of angiotensin II, leading to vasodilation and a reduction in blood pressure.[3]
The signaling pathway of the AT1 receptor is a critical aspect of their mechanism. The binding of Angiotensin II to the AT1 receptor activates the Gq/11 family of G proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), culminating in physiological responses such as vasoconstriction.[4]
Figure 1: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway and Point of Antagonism.
Comparative Efficacy: In Vitro and In Vivo Data
In Vitro AT1 Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. Studies have shown that novel indole-3-carboxylic acid derivatives exhibit a high nanomolar affinity for the AT1 receptor, which is comparable to that of losartan.[3]
Table 1: In Vitro AT1 Receptor Binding Affinity
| Compound | Assay Type | Parameter | Value |
| Novel Indole-3-carboxylic acid derivatives | Radioligand Binding ([¹²⁵I]-Angiotensin II) | Affinity (Ki) | High nanomolar range[3] |
| Losartan | Radioligand Binding ([³H]-Angiotensin II) | pKi | 7.17 ± 0.07[5] |
In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
The spontaneously hypertensive rat (SHR) is a widely used animal model for studying essential hypertension.[6] In vivo studies have demonstrated the potent antihypertensive effects of both losartan and the novel indole-3-carboxylic acid derivatives in this model.
One study revealed that oral administration of a novel indole-3-carboxylic acid derivative at a dose of 10 mg/kg resulted in a maximum decrease in blood pressure of 48 mm Hg, with the antihypertensive effect lasting for 24 hours. This was reported to be superior to the effects of losartan under similar conditions.[3] Losartan, administered to SHRs at doses ranging from 10 to 30 mg/kg/day, has been shown to significantly inhibit the elevation of blood pressure.[7][8][9]
Table 2: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
| Compound | Dose | Route of Administration | Maximum Blood Pressure Reduction | Duration of Action |
| Novel Indole-3-carboxylic acid derivative | 10 mg/kg | Oral | 48 mm Hg[3] | 24 hours[3] |
| Losartan | 20 mg/kg/day | Oral | Significant inhibition of BP elevation[7] | ~24 hours[10] |
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats
This protocol outlines the methodology for assessing the antihypertensive effects of test compounds in an established animal model of hypertension.
Objective: To measure the effect of orally administered test compounds on the blood pressure of spontaneously hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Test compounds (Novel indole-3-carboxylic acid derivative, Losartan)
-
Vehicle (e.g., saline)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff method or invasive intra-arterial catheter)[11][12]
-
Animal restraining devices (for tail-cuff method)
-
Anesthesia (for invasive method, e.g., urethane or pentobarbital sodium)[11]
-
Data acquisition system
Procedure:
-
Animal Acclimatization: House male SHRs under standard laboratory conditions for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure of the rats for several consecutive days to obtain a stable reading.
-
Grouping: Randomly divide the animals into three groups: Vehicle control, Losartan-treated, and Indole-3-carboxylic acid derivative-treated.
-
Compound Administration: Administer the respective compounds or vehicle orally via gavage at the specified doses.
-
Blood Pressure Monitoring:
-
Tail-Cuff Method (Non-invasive): At predetermined time points (e.g., 2, 4, 6, 8, and 24 hours) post-administration, place the rats in restrainers and measure their systolic blood pressure using the tail-cuff method.
-
Intra-arterial Catheter Method (Invasive): For continuous and more precise measurements, anesthetize the rats and surgically implant a catheter into the carotid or femoral artery.[11][13] Connect the catheter to a pressure transducer to record blood pressure continuously.
-
-
Data Analysis: Calculate the change in blood pressure from baseline for each group at each time point. Use appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatments.
Figure 2: Workflow for In Vivo Antihypertensive Study in SHRs.
Protocol 2: In Vitro AT1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the AT1 receptor.
Objective: To quantify the binding affinity (Ki) of test compounds for the human AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor (e.g., from transfected CHO or HEK cells)[14]
-
Radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II)[14]
-
Test compounds (Novel indole-3-carboxylic acid derivative, Losartan)
-
Non-specific binding control (e.g., 1 µM Angiotensin II)[14]
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[5]
-
96-well plates
-
Glass fiber filters (e.g., GF/C)
-
Cell harvester/vacuum filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cultured cells expressing the AT1 receptor.[4][14]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Competition Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
While direct evidence for the antihypertensive effects of this compound is lacking, research on related indole-3-carboxylic acid derivatives suggests a promising new class of AT1 receptor antagonists. These compounds demonstrate a mechanism of action similar to losartan and exhibit comparable, if not superior, antihypertensive efficacy in preclinical models. Further investigation into the structure-activity relationship and pharmacokinetic profiles of these indole derivatives is warranted to fully elucidate their therapeutic potential in the management of hypertension.
References
- 1. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brief losartan treatment in young spontaneously hypertensive rats abates long-term blood pressure elevation by effects on renal vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of losartan on short-term variability of blood pressure in SHR and WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Losartan versus gene therapy: chronic control of high blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iworx.com [iworx.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Video: Simultaneous Electrocardiography Recording and Invasive Blood Pressure Measurement in Rats [jove.com]
- 14. benchchem.com [benchchem.com]
Evaluating the Synergistic Potential of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid in combination with other drugs is not currently available in the public domain, the therapeutic potential of the broader class of indole-3-carboxylic acid derivatives has been explored. This guide provides a comparative analysis based on a key study investigating the synergistic activity of a closely related compound, Indole-3-carboxylic acid, with the chemotherapeutic agent Doxorubicin. The findings from this research offer valuable insights into the potential mechanisms and synergistic outcomes that could be investigated for this compound.
Synergistic Effects of Indole-3-Carboxylic Acid with Doxorubicin
A recent study has demonstrated that Indole-3-carboxylic acid can enhance the anti-cancer efficacy of Doxorubicin in a colorectal cancer model. The primary mechanism underlying this synergy is the induction of cellular senescence, a state of irreversible cell cycle arrest. This combination therapy presents a promising strategy to potentially lower the required therapeutic dose of Doxorubicin, thereby mitigating its associated dose-dependent toxicities.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study on the combination of Indole-3-carboxylic acid and Doxorubicin in the LS180 colorectal cancer cell line.
| Parameter | Treatment Group | Result | Significance |
| Cell Proliferation (CCK-8 Assay) | Doxorubicin + Indole-3-carboxylic acid | Significant decrease compared to Doxorubicin alone | Enhanced inhibition of cancer cell growth[1] |
| Colony Formation | Doxorubicin + Indole-3-carboxylic acid | Significant reduction in colony numbers compared to Doxorubicin alone | Increased suppression of clonogenic survival of cancer cells[1] |
| Senescence-Associated β-galactosidase (SA-β-gal) Staining | Doxorubicin + Indole-3-carboxylic acid | Increased percentage of SA-β-gal positive cells compared to Doxorubicin alone | Potentiation of Doxorubicin-induced cellular senescence[1] |
| Senescence-Associated Heterochromatin Foci (SAHF) | Doxorubicin + Indole-3-carboxylic acid | Increased formation of SAHF compared to Doxorubicin alone | Enhanced induction of a key marker of senescence[1] |
| p21 Protein Expression (Western Blot) | Doxorubicin + Indole-3-carboxylic acid | Upregulation of p21 protein levels compared to Doxorubicin alone | Promotion of cell cycle arrest and senescence[1] |
| Tumor Growth (Xenograft Mouse Model) | Doxorubicin + Indole-3-carboxylic acid | Significant reduction in tumor volume and weight compared to Doxorubicin alone | Enhanced in vivo anti-tumor efficacy[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of Indole-3-carboxylic acid and Doxorubicin synergy.
Cell Culture and Treatment
LS180 human colorectal adenocarcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For combination studies, cells were treated with Doxorubicin to induce senescence, followed by treatment with Indole-3-carboxylic acid.
Cell Proliferation Assays
-
CCK-8 Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8). Cells were seeded in 96-well plates and treated with the respective drug combinations. At the end of the treatment period, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm to determine the extent of cell proliferation.[1]
-
Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with the drug combinations. The medium was changed every 3 days. After a designated period, the colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted.[1]
Senescence Assays
-
SA-β-gal Staining: Senescence-associated β-galactosidase activity was detected using a commercial staining kit. Cells were fixed and incubated with the staining solution at 37°C overnight. The percentage of blue-stained (senescent) cells was determined by microscopy.[1]
-
Immunofluorescence for SAHF: Senescence-associated heterochromatin foci were visualized by immunofluorescence. Cells were fixed, permeabilized, and stained with DAPI to visualize the characteristic punctate pattern of heterochromatin in senescent cells.[1]
Western Blot Analysis
Protein expression levels of key senescence markers, such as p21 and p53, were analyzed by Western blotting. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[1]
In Vivo Xenograft Model
Female nude mice were subcutaneously injected with LS180 cells. Once the tumors reached a palpable size, the mice were randomly assigned to different treatment groups: control, Doxorubicin alone, Indole-3-carboxylic acid alone, and the combination of Doxorubicin and Indole-3-carboxylic acid. Tumor volume and body weight were measured regularly throughout the study. At the end of the experiment, the tumors were excised and weighed.[1]
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Evaluating Synergy
Caption: Experimental workflow for assessing the synergy between Doxorubicin and Indole-3-carboxylic acid.
Proposed Signaling Pathway for Synergy
Caption: Proposed pathway for Indole-3-carboxylic acid enhancing Doxorubicin-induced senescence.
Conclusion and Future Directions
The synergistic interaction between Indole-3-carboxylic acid and Doxorubicin in colorectal cancer models provides a strong rationale for investigating the potential of other indole-3-carboxylic acid derivatives, including this compound, in combination therapies. The induction of cellular senescence appears to be a key mechanism driving this synergy.
Future research should focus on directly evaluating the synergistic potential of this compound with a range of standard chemotherapeutic agents and targeted therapies across various cancer types. Such studies should employ the rigorous experimental protocols outlined in this guide to quantify synergistic effects and elucidate the underlying molecular mechanisms. This will be crucial in determining the clinical translatability of these findings and in the development of more effective and less toxic cancer combination therapies.
References
Safety Operating Guide
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid proper disposal procedures
Proper Disposal of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic Acid
For Immediate Use by Laboratory Professionals
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from similar indole-carboxylic acids, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment must be worn at all times when handling the compound for disposal.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile). |
| Body Protection | Laboratory coat or other protective clothing. |
| Respiratory | Use in a well-ventilated area, such as a fume hood.[1][5] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
II. Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]
-
Waste Collection:
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".[6][7]
-
Include the full chemical name: "This compound ".[6]
-
List all components of the waste mixture, including solvents and their approximate percentages.[7]
-
Indicate the associated hazards (e.g., Irritant, Toxic).[8]
-
Note the date when the container was first used for waste accumulation.
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated "Satellite Accumulation Area" (SAA).[6][8]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[2][9]
-
Segregate the waste container from other incompatible waste streams to prevent accidental reactions.[7][10]
-
-
Final Disposal:
III. Emergency Procedures
-
Spills: In case of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, sweep up solid material and place it into the designated hazardous waste container.[1][9] Avoid generating dust.[1][9]
-
Personal Contact:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2][9] Seek medical attention.[1][2][9]
-
Skin: Wash off immediately with plenty of soap and water.[1][2][9] Remove contaminated clothing.[1][2][9] Seek medical attention if irritation occurs.[1][2][9]
-
Inhalation: Move to fresh air.[1][2][9] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2][9]
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth and call a physician or poison control center immediately.[1][2][9]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. ptb.de [ptb.de]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
